Macrocarpal L
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(1R)-1-[(1aS,3aS,4S,7R,7aR,7bS)-7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O6/c1-14(2)11-15(20-23(32)16(12-29)22(31)17(13-30)24(20)33)18-8-10-28(6,34)25-21-19(26(21,3)4)7-9-27(18,25)5/h12-15,18-19,21,25,31-34H,7-11H2,1-6H3/t15-,18+,19+,21+,25-,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFSHYBHNVCQPE-XRTAJGAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1CCC(C2C1(CCC3C2C3(C)C)C)(C)O)C4=C(C(=C(C(=C4O)C=O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@@H]1CC[C@@]([C@H]2[C@]1(CC[C@H]3[C@@H]2C3(C)C)C)(C)O)C4=C(C(=C(C(=C4O)C=O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Preliminary Investigation of Macrocarpal Antimicrobial Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigations into the antimicrobial properties of Macrocarpals, a class of phloroglucinol dialdehyde diterpene derivatives isolated from Eucalyptus species. The document summarizes key quantitative data, details experimental methodologies, and visualizes the elucidated mechanisms of action to support further research and development in this area.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various Macrocarpals has been evaluated against a range of microorganisms. The minimum inhibitory concentration (MIC) is a key metric for quantifying the potency of an antimicrobial agent. The available data for different Macrocarpals are summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) of Macrocarpals against Bacteria
| Compound | Test Organism | MIC (µg/mL) |
| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2[1] |
| Staphylococcus aureus FDA209P | 0.4[1] | |
| Macrocarpals B-G | Staphylococcus aureus | 0.78 - 3.13[2] |
| Bacillus subtilis | 0.78 - 3.13[2] | |
| Micrococcus luteus | 0.78 - 3.13[2] | |
| Mycobacterium smegmatis | 0.78 - 3.13[2] |
Note: Macrocarpals did not exhibit antibacterial activity against gram-negative bacteria, yeast, or fungi in the cited study[2].
Table 2: Minimum Inhibitory Concentration (MIC) of Macrocarpal C against Fungi
| Compound | Test Organism | MIC (µg/mL) |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95[3] |
Experimental Protocols
The following sections detail the methodologies employed in the preliminary investigation of the antimicrobial properties of Macrocarpals.
2.1. Isolation and Purification of Macrocarpals
Macrocarpals are extracted from the leaves of Eucalyptus species. A general workflow for their isolation is as follows:
Caption: Isolation and Purification Workflow for Macrocarpals.
The leaves of the plant are extracted with acetone, followed by fractionation with ethyl acetate. The most active neutral fraction is then subjected to a series of chromatographic purification steps, including silica gel and Sephadex LH-20 column chromatography, and finally reversed-phase HPLC to yield pure Macrocarpals[2][4].
2.2. Determination of Minimum Inhibitory Concentration (MIC)
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antimicrobial activity.
2.2.1. Agar Dilution Method (for Bacteria)
This method was utilized to determine the MIC of Macrocarpals against various bacteria[1].
-
Preparation of Macrocarpal Solutions: A series of dilutions of the Macrocarpal compound are prepared in an appropriate solvent.
-
Incorporation into Agar: Each dilution is incorporated into molten nutrient agar.
-
Pouring Plates: The agar-compound mixture is poured into sterile petri dishes and allowed to solidify.
-
Inoculation: The surface of each plate is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the Macrocarpal that completely inhibits the visible growth of the bacterium on the agar surface.
2.2.2. Broth Microdilution Method (CLSI M38-A2 Standard for Fungi)
The Clinical and Laboratory Standards Institute (CLSI) M38-A2 method was employed to determine the MIC of Macrocarpal C against Trichophyton mentagrophytes[3].
Caption: Broth Microdilution MIC Assay Workflow (CLSI M38-A2).
2.3. Investigation of Antifungal Mode of Action
The antifungal mechanism of Macrocarpal C against T. mentagrophytes was elucidated through a series of in vitro assays[3][5].
-
Fungal Membrane Permeability Assay: This assay utilizes the fluorescent nuclear stain SYTOX® Green, which can only enter cells with compromised plasma membranes. An increase in fluorescence indicates membrane damage. Macrocarpal C treatment led to a significant increase in SYTOX® Green uptake, suggesting it disrupts fungal membrane integrity[3].
-
Reactive Oxygen Species (ROS) Production Assay: The production of intracellular ROS is measured using a cell-permeable fluorogenic probe. Increased fluorescence indicates elevated ROS levels, which can lead to cellular damage.
-
DNA Fragmentation Assay (TUNEL): The terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis. Treatment with Macrocarpal C resulted in an increase in nick-end labeling, indicating the induction of DNA fragmentation[3].
Proposed Mechanism of Antifungal Action of Macrocarpal C
Based on the experimental evidence, a proposed signaling pathway for the antifungal action of Macrocarpal C against T. mentagrophytes is presented below.
Caption: Proposed Antifungal Mechanism of Macrocarpal C.
The data suggests that Macrocarpal C initiates its antifungal effect by compromising the fungal cell membrane. This disruption leads to an increase in intracellular reactive oxygen species, which in turn induces DNA fragmentation, ultimately resulting in apoptotic cell death[3][5].
Conclusion and Future Directions
The preliminary investigations into the antimicrobial properties of Macrocarpals reveal their potential as potent therapeutic agents, particularly against Gram-positive bacteria and certain fungi. The detailed experimental protocols provide a foundation for further research, including structure-activity relationship studies, elucidation of the specific molecular targets, and in vivo efficacy evaluations. The proposed mechanism of action for Macrocarpal C offers a starting point for understanding the broader antifungal activity of this class of compounds. Further studies are warranted to explore the full therapeutic potential of Macrocarpals in addressing the growing challenge of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
The Botanical Treasury of Eucalyptus: A Technical Guide to the Natural Sources and Biosynthesis of Macrocarpal L
For Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
Macrocarpal L, a member of the complex phloroglucinol-diterpene adduct family known as macrocarpals, represents a compelling target for natural product research and drug development. Isolated from select species of the genus Eucalyptus, this class of compounds has demonstrated a range of biological activities, sparking interest in its therapeutic potential. This technical guide provides a comprehensive exploration of the natural sources of this compound, detailing its origins within the plant kingdom. Furthermore, it delves into the proposed biosynthetic pathway, elucidating the intricate enzymatic steps that culminate in its formation. This document summarizes key quantitative data where available, presents detailed experimental protocols for isolation and analysis based on related compounds, and utilizes visualizations to clarify complex biochemical pathways and workflows, serving as an essential resource for researchers in the field.
Natural Sources of this compound
This compound, along with a suite of structurally related macrocarpals, is primarily found in the leaves of various species belonging to the genus Eucalyptus, a diverse group of flowering trees and shrubs in the myrtle family, Myrtaceae.[1][2][3] The most prominent and well-documented sources include:
-
Eucalyptus globulus (Tasmanian Blue Gum): This species is a significant source of various macrocarpals, and the isolation of this compound, alongside macrocarpals D, I, N, and O, has been reported from its leaves.[3][4] E. globulus is also a well-known source of other bioactive compounds, including a variety of essential oils.[5]
-
Eucalyptus macrocarpa (Mottlecah): As the name of the compound class suggests, Eucalyptus macrocarpa is a rich source of macrocarpals. While the initial discovery and majority of isolated macrocarpals (A, B, C, D, E, F, and G) were from this species, the presence of this compound is plausible given the chemical diversity within the plant.[1][2][6]
The concentration and specific profile of macrocarpals can vary depending on factors such as the geographic location, age of the plant, and specific tissue sampled.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that involves the convergence of two major metabolic pathways: the polyketide pathway for the formation of the phloroglucinol core and the terpenoid pathway for the synthesis of the diterpene moiety. The final assembly is proposed to occur through a regio- and stereoselective Diels-Alder reaction.
Biosynthesis of the Phloroglucinol Core
The aromatic phloroglucinol unit of this compound is believed to be synthesized via the polyketide pathway . This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. While the specific enzymes in Eucalyptus have not been characterized, the general mechanism is understood to proceed as follows:
-
Initiation: The pathway is initiated with a starter molecule, likely an acyl-CoA derivative.
-
Elongation: Three molecules of malonyl-CoA are sequentially added to the growing polyketide chain by a polyketide synthase (PKS) enzyme complex.
-
Cyclization and Aromatization: The resulting linear poly-β-keto chain undergoes an intramolecular Claisen condensation to form the cyclic phloroglucinol ring, followed by aromatization.
Biosynthesis of the Diterpene Moiety
The diterpene component of this compound is synthesized through the terpenoid biosynthesis pathway . In plants, the initial precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are produced by both the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[7][8] The subsequent steps are:
-
Formation of Geranylgeranyl Pyrophosphate (GGPP): IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), which is then further elongated with two more IPP units by prenyltransferases to yield the C20 precursor, geranylgeranyl pyrophosphate (GGPP).
-
Diterpene Cyclization: A specific diterpene synthase (diTPS) catalyzes the complex cyclization of the linear GGPP molecule into the characteristic polycyclic diterpene scaffold of this compound. Eucalyptus species are known to possess a large and diverse family of terpene synthase (TPS) genes, highlighting their capacity for producing a wide array of terpenoid structures.[9][10][11][12][13][14]
Proposed Diels-Alder Cycloaddition
The final and key step in the biosynthesis of this compound is the proposed enzymatic Diels-Alder reaction , a [4+2] cycloaddition that couples the phloroglucinol and diterpene moieties.[1][15][16][17][18] This reaction is hypothesized to proceed as follows:
-
Activation of the Phloroglucinol: The phloroglucinol core is likely activated to form a reactive diene or dienophile.
-
Cycloaddition: A specific "Diels-Alderase" enzyme is proposed to catalyze the regio- and stereoselective cycloaddition between the activated phloroglucinol and the diterpene, forming the final this compound structure. The existence of such enzymes in natural product biosynthesis is a growing area of research.
The following diagram illustrates the proposed biosynthetic pathway for this compound.
References
- 1. Enzymatic catalysis of the Diels–Alder reaction in the biosynthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Macrocarpals H, I, and J from the Leaves of Eucalyptus globulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ies-ows.jrc.ec.europa.eu [ies-ows.jrc.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 8. tsijournals.com [tsijournals.com]
- 9. JGI Finds Terpene Synthase Gene Family Conserved in Eucalypts - Biosciences Area – Biosciences Area [biosciences.lbl.gov]
- 10. Monoterpene synthases responsible for the terpene profile of anther glands in Eucalyptus polybractea R.T. Baker (Myrtaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Terpene Synthases as Metabolic Gatekeepers in the Evolution of Plant Terpenoid Chemical Diversity [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Monoterpene synthases responsible for the terpene profile of anther glands in Eucalyptus polybractea R.T. Baker (Myrtaceae) : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 15. Mechanistic insights into Diels-Alder reactions in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzymatic catalysis of the Diels–Alder reaction in the biosynthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Discovery and investigation of natural Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Macrocarpal L Biological Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocarpal L, a phloroglucinol-sesquiterpene adduct isolated from Eucalyptus species, belongs to a class of natural products with demonstrated antibacterial, antifungal, and enzyme inhibitory activities. To date, the specific biological targets of this compound remain uncharacterized. This technical guide outlines a comprehensive in silico approach to predict these targets, leveraging established computational methodologies for natural product target discovery. By combining ligand-based and structure-based virtual screening, we can generate a high-confidence list of putative protein targets for this compound, paving the way for experimental validation and accelerating its development as a potential therapeutic agent. This document provides a detailed workflow, outlines key experimental protocols for validation, and presents a framework for data interpretation.
Introduction to this compound and the Rationale for In Silico Target Prediction
Macrocarpals are a class of complex phloroglucinol derivatives found in Eucalyptus species[1]. While several members of this family, such as Macrocarpal A and C, have been investigated for their biological activities, this compound remains largely unexplored. Macrocarpal A has shown antibacterial properties, and Macrocarpal C has been identified as an antifungal agent and an inhibitor of dipeptidyl peptidase 4 (DPP-4)[2][3][4][5][6]. The shared chemical scaffold among macrocarpals suggests that this compound may also possess significant bioactivity.
In silico target prediction offers a rapid and cost-effective strategy to identify potential protein targets of a small molecule, thereby guiding experimental research and accelerating the drug discovery process[2][7][8]. For novel or understudied natural products like this compound, these computational approaches are invaluable for generating initial hypotheses about their mechanism of action. This guide details a proposed workflow for the in silico prediction of this compound's biological targets, drawing upon methodologies successfully applied to other natural products, particularly those with a phloroglucinol core[9][10][11].
Proposed In Silico Target Prediction Workflow for this compound
The proposed workflow integrates multiple computational strategies to enhance the accuracy and reliability of target prediction. This multi-pronged approach, combining ligand-based and structure-based methods, is designed to overcome the limitations of any single technique.
Ligand-Based Approaches
These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.
-
2D/3D Similarity Searching: The chemical structure of this compound will be used as a query to search against databases of bioactive compounds (e.g., ChEMBL, PubChem). Molecules with high similarity scores will be identified, and their known targets will be considered as potential targets for this compound.
-
Pharmacophore Modeling: A pharmacophore model of this compound will be generated, representing the essential steric and electronic features required for biological activity. This model will then be used to screen 3D databases of protein structures to identify proteins with binding sites that can accommodate the pharmacophore.
-
Machine Learning Models: Proteochemometric (PCM) modeling, a machine learning technique, can be employed to predict the bioactivity of a ligand against multiple protein targets simultaneously[10]. A model trained on a large dataset of ligand-target interactions can be used to predict the affinity of this compound for a wide range of proteins.
Structure-Based Approaches
These methods utilize the 3D structure of potential protein targets.
-
Reverse Docking: The 3D structure of this compound will be docked against a library of 3D protein structures (e.g., the Protein Data Bank). The docking scores will be used to rank the proteins based on their predicted binding affinity for this compound.
Data Integration and Target Prioritization
The lists of potential targets generated from each method will be integrated and prioritized using a consensus scoring approach. Targets that are predicted by multiple methods will be ranked higher. Further prioritization will be achieved through:
-
Pathway Analysis: Identifying biological pathways that are enriched with the predicted targets to understand the potential functional implications of this compound's activity.
-
Literature Mining: Cross-referencing the predicted targets with the known biological activities of other macrocarpals and phloroglucinol derivatives to assess the biological plausibility of the predictions.
Potential Target Classes for this compound
Based on the known activities of related compounds, the following protein classes are hypothesized as high-priority targets for investigation:
-
Fungal Proteins: Given the antifungal activity of Macrocarpal C, proteins involved in fungal cell membrane integrity, reactive oxygen species (ROS) homeostasis, and DNA replication are strong candidates[3].
-
Bacterial Proteins: The antibacterial activity of Macrocarpal A suggests that bacterial enzymes involved in cell wall synthesis, protein synthesis, or DNA replication could be targets.
-
Di-peptidyl Peptidase 4 (DPP-4): The inhibitory activity of Macrocarpal C against DPP-4 makes this enzyme a prime candidate for this compound[5][6].
-
Kinases and Apoptosis-Regulating Proteins: In silico studies on other phloroglucinols have suggested potential interactions with kinases like PI3Kα and proteins involved in apoptosis such as Bax, Bcl-2, and caspases[9][11].
Experimental Validation Protocols
The following are generalized protocols for the experimental validation of predicted targets.
General Enzyme Inhibition Assay
-
Objective: To determine if this compound inhibits the activity of a predicted enzyme target.
-
Materials: Purified recombinant enzyme, substrate for the enzyme, this compound, appropriate buffer system, and a plate reader.
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, add the enzyme, the corresponding substrate, and varying concentrations of this compound.
-
Include positive and negative controls (known inhibitor and vehicle control, respectively).
-
Incubate the plate under optimal conditions for the enzyme.
-
Measure the enzyme activity by monitoring the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value of this compound.
-
Fungal Growth Inhibition Assay (Broth Microdilution)
-
Objective: To assess the antifungal activity of this compound.
-
Materials: Fungal strain (e.g., Trichophyton mentagrophytes), culture medium (e.g., RPMI-1640), this compound, and a 96-well microtiter plate.
-
Procedure:
-
Prepare a standardized inoculum of the fungal strain.
-
Serially dilute this compound in the culture medium in the microtiter plate.
-
Add the fungal inoculum to each well.
-
Include growth and sterility controls.
-
Incubate the plate at an appropriate temperature for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible fungal growth.
-
Quantitative Data Summary
The following table presents example quantitative data for Macrocarpal C, which serves as a template for the type of data that would be generated for this compound following experimental validation of in silico predictions.
| Compound | Target/Organism | Assay Type | Metric | Value | Reference |
| Macrocarpal C | Trichophyton mentagrophytes | Antifungal Susceptibility | MIC | 1.95 µg/mL | [3] |
| Macrocarpal C | Dipeptidyl Peptidase 4 (DPP-4) | Enzyme Inhibition | % Inhibition | 90% at 50 µM | [5] |
| Macrocarpal A | Dipeptidyl Peptidase 4 (DPP-4) | Enzyme Inhibition | % Inhibition | ~30% at 500 µM | [5] |
| Macrocarpal B | Dipeptidyl Peptidase 4 (DPP-4) | Enzyme Inhibition | % Inhibition | ~30% at 500 µM | [5] |
Signaling Pathway Visualization
Based on the known antifungal mechanism of Macrocarpal C, a putative signaling pathway for this compound's potential antifungal activity can be visualized.
Conclusion
While experimental data on the biological targets of this compound is currently lacking, the in silico workflow presented in this guide provides a robust framework for its target identification and subsequent experimental validation. By leveraging the power of computational chemistry and bioinformatics, researchers can efficiently generate high-quality hypotheses about the mechanism of action of this promising natural product. The successful application of this approach will not only elucidate the pharmacology of this compound but also accelerate its potential translation into a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current computational methods for predicting protein interactions of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Exploring the anti-inflammatory and antiapoptotic properties of phloroglucinol on pancreatic cells in diabetic models: In silico and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Macrocarpal L in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal L is a member of the macrocarpal family of compounds, which are complex phloroglucinol derivatives often isolated from plants of the Eucalyptus genus. These compounds are of interest to the scientific community for their potential biological activities. A thorough understanding of the solubility and stability of this compound is fundamental for its extraction, purification, formulation, and in vitro/in vivo testing. This technical guide outlines the expected solubility profile of this compound based on its chemical class and provides detailed experimental methodologies for its empirical determination.
Predicted Solubility Profile of this compound
This compound belongs to the phloroglucinol class of compounds. The parent compound, phloroglucinol, is a trihydroxybenzene. The solubility of phloroglucinol derivatives is largely dictated by the nature of their substituents. Generally, phloroglucinols exhibit the following solubility characteristics:
-
Polar Organic Solvents: Compounds of this class are typically soluble in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] For instance, phloroglucinol itself has approximate solubilities of 25 mg/mL in ethanol, 15 mg/mL in DMSO, and 30 mg/mL in DMF.[1]
-
Water and Aqueous Buffers: Phloroglucinols are often sparingly soluble in water.[1][2] The presence of multiple hydroxyl groups allows for hydrogen bonding with water, but the overall hydrophobicity of the larger molecular structure of a complex derivative like this compound may limit aqueous solubility. The pH of the aqueous medium can significantly influence solubility, as the phenolic hydroxyl groups can deprotonate at higher pH, forming more soluble phenoxide salts.[3] For example, the related compound Macrocarpal C shows increased solubility at pH 8.[3]
-
Non-Polar Organic Solvents: Solubility in non-polar solvents like hexane is expected to be low.
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent, effective for many natural products. |
| Ethanol | Soluble | Polar protic solvent, capable of hydrogen bonding. |
| Methanol | Soluble | Similar to ethanol, a polar protic solvent. |
| Acetone | Soluble | Polar aprotic solvent. |
| Acetonitrile | Soluble | Polar aprotic solvent. |
| Water | Sparingly Soluble | Solubility is likely limited but may increase with pH. |
| Hexane | Insoluble | Non-polar solvent, unlikely to dissolve a polar phloroglucinol. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This method is a widely accepted technique for determining the equilibrium solubility of a compound.[4]
Objective: To determine the quantitative solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, ethanol, methanol, water)
-
Glass vials with screw caps
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its peak area from the calibration curve. This concentration represents the equilibrium solubility.
-
Diagram 1: Workflow for Solubility Determination
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Protocol 2: Assessment of Compound Stability
This protocol outlines a general approach for evaluating the stability of this compound in solution under various storage conditions.[5][6]
Objective: To assess the degradation of this compound in different solvents over time under defined conditions (e.g., temperature, light exposure).
Materials:
-
Stock solution of this compound in the solvent of interest
-
Vials (clear and amber)
-
Temperature-controlled storage chambers (e.g., refrigerators, incubators)
-
Light source (for photostability testing)
-
HPLC system
-
pH meter
Procedure:
-
Sample Preparation: Prepare solutions of this compound of a known concentration in the selected solvents.
-
Storage Conditions: Aliquot the solutions into different vials. Subject the vials to a matrix of storage conditions:
-
Temperature: e.g., 4°C, 25°C, 40°C
-
Light: e.g., protected from light (amber vials), exposed to light
-
Atmosphere: e.g., normal atmosphere, inert gas headspace
-
-
Time Points: Define a series of time points for analysis (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks).
-
Analysis: At each time point, withdraw a sample from each condition and analyze it by HPLC.
-
Data Evaluation:
-
Quantify the remaining concentration of this compound at each time point.
-
Calculate the percentage of degradation relative to the initial concentration (time 0).
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Table 2: Example Stability Study Design
| Condition ID | Solvent | Temperature | Light Condition |
| A1 | DMSO | 4°C | Dark |
| A2 | DMSO | 25°C | Dark |
| A3 | DMSO | 25°C | Light |
| B1 | Ethanol | 4°C | Dark |
| B2 | Ethanol | 25°C | Dark |
| B3 | Ethanol | 25°C | Light |
Diagram 2: Logical Flow for Stability Assessment
Caption: Logical relationships in a typical compound stability study.
Conclusion
While specific data for this compound is currently lacking in the scientific literature, its classification as a phloroglucinol derivative allows for informed predictions about its solubility and stability. For rigorous scientific work, it is imperative to empirically determine these properties. The protocols detailed in this guide provide a robust framework for researchers to generate reliable solubility and stability data for this compound, thereby facilitating its further investigation and development.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 6. botanyjournals.com [botanyjournals.com]
Unveiling the Cytotoxic Potential of Macrocarpal L: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial cytotoxicity assessment of Macrocarpal L, a sesquiterpenoid isolated from Eucalyptus globulus. The document details the cytotoxic effects on specific human cancer cell lines, outlines the experimental protocols for assessment, and visually represents the underlying scientific frameworks through detailed diagrams.
Quantitative Cytotoxicity Data
This compound has demonstrated significant cytotoxic activity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, were determined for the A549 human lung carcinoma and HL-60 human promyelocytic leukemia cell lines.
| Cell Line | Cell Type | Assay | Incubation Time | IC50 (µM) |
| A549 | Human Lung Carcinoma | SRB Assay | 72 hours | < 10 |
| HL-60 | Human Promyelocytic Leukemia | MTT Assay | 72 hours | < 10 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cytotoxicity assessment of this compound.
Cell Culture
-
A549 (Human Lung Carcinoma): Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HL-60 (Human Promyelocytic Leukemia): Cells are cultured in RPMI-1640 medium containing 1 mmol/L L-glutamine, supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% (w/v) Penicillin/Streptomycin.[1]
-
Culture Conditions: All cell lines are maintained in a humidified atmosphere of 5% CO2 at 37°C.
Sulforhodamine B (SRB) Assay for A549 Cells
The SRB assay is a colorimetric test used to assess cell viability by measuring cellular protein content.[2]
-
Cell Seeding: A549 cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: Cells are treated with varying concentrations of this compound and incubated for 72 hours.
-
Fixation: The cells are fixed by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: The plates are washed five times with distilled water to remove TCA and air-dried.[3]
-
Staining: 100 µL of 0.04% (w/v) SRB solution is added to each well and incubated at room temperature for 30 minutes.[4]
-
Destaining: Unbound dye is removed by washing four times with 1% (v/v) acetic acid. The plates are then air-dried.[4]
-
Solubilization: 200 µL of 10 mM Tris-base solution is added to each well to solubilize the bound dye.
-
Absorbance Measurement: The optical density is measured at 510 nm using a microplate reader.
MTT Assay for HL-60 Cells
The MTT assay is a colorimetric test that measures cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: HL-60 cells are seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of this compound and incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[1]
-
Incubation: The plates are incubated for 4 hours at 37°C to allow the reduction of MTT by metabolically active cells into formazan crystals.[1]
-
Centrifugation: The plates are centrifuged at a low speed (e.g., 800 rpm for 5 minutes) to pellet the cells and formazan crystals.[1]
-
Solubilization: The supernatant is carefully removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
Visualizations
The following diagrams illustrate the experimental workflows and a potential signaling pathway for the cytotoxic action of this compound.
References
- 1. Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.3. Sulforhodamine B (SRB) assay [bio-protocol.org]
- 3. biomedscidirect.com [biomedscidirect.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Determination of Minimum Inhibitory Concentration (MIC) for Macrocarpal L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpals are a class of phloroglucinol dialdehyde diterpene derivatives isolated from various Eucalyptus species. Several members of this class, including Macrocarpals A, B, C, and others, have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1][2] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Macrocarpal L, a representative member of this compound class, using the broth microdilution method. This method is a standardized and widely accepted technique for assessing the in vitro antimicrobial potency of a compound.
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] Accurate determination of the MIC is a critical step in the evaluation of new antimicrobial agents, providing essential data for further preclinical and clinical development. The protocol described herein is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The assay is performed in a 96-well microtiter plate, allowing for the efficient testing of multiple concentrations and bacterial strains. Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no turbidity is observed.
Data Presentation
The following table summarizes the reported MIC values for various macrocarpals against a selection of Gram-positive bacteria. This data serves as a reference for the expected potency of this class of compounds.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | [4] |
| Macrocarpal A | Staphylococcus aureus FDA209P | 0.4 | [4] |
| Macrocarpals B-G | Bacillus subtilis | 0.78 - 3.13 | [1] |
| Macrocarpals B-G | Staphylococcus aureus | 0.78 - 3.13 | [1] |
| Macrocarpals B-G | Micrococcus luteus | 0.78 - 3.13 | [1] |
| Macrocarpals B-G | Mycobacterium smegmatis | 0.78 - 3.13 | [1] |
Experimental Protocol
Materials and Reagents
-
This compound (or other macrocarpal derivatives)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 0.85% saline
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Vancomycin)
-
Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)
-
Incubator (35 ± 2°C)
Procedure
1. Preparation of this compound Stock Solution
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of the solvent in the assay should not exceed 1% and should be demonstrated to not affect bacterial growth.
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).[5] This corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of the Microtiter Plate
-
In a sterile 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB.
-
Typically, add 100 µL of CAMHB to wells 2 through 12 of a designated row.
-
Add 200 µL of the working stock solution of this compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution process down to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (containing only CAMHB and the bacterial inoculum).
-
Well 12 should serve as a sterility control (containing only CAMHB).
4. Inoculation and Incubation
-
Add the appropriate volume of the diluted bacterial suspension to wells 1 through 11 to achieve a final volume of 200 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Do not inoculate the sterility control well (well 12).
-
Include a row for a positive control antibiotic (e.g., Vancomycin) prepared in the same manner as this compound.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpreting the Results
-
Following incubation, visually inspect the microtiter plate for turbidity. A button of growth at the bottom of the well indicates bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.
Visualization of the Experimental Workflow
Caption: Workflow for the this compound Minimum Inhibitory Concentration (MIC) Assay.
References
- 1. dickwhitereferrals.com [dickwhitereferrals.com]
- 2. droracle.ai [droracle.ai]
- 3. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 4. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 5. altuner.me [altuner.me]
- 6. Preparation of McFarland Turbidity Standards • Microbe Online [microbeonline.com]
Application Note & Protocol: Quantification of Macrocarpal L using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrocarpals are a class of phloroglucinol-diterpene compounds isolated from Eucalyptus species, which have demonstrated a range of biological activities, including antibacterial and enzyme inhibitory effects.[1][2][3][4] Accurate and precise quantification of these compounds is crucial for research and development, quality control of herbal extracts, and pharmacokinetic studies. This document provides a detailed protocol for the quantification of Macrocarpal L using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed to be robust, sensitive, and specific for the intended analyte.
Experimental Protocols
2.1. Materials and Reagents
-
This compound reference standard (>95% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Syringe filters (0.22 µm, PTFE or nylon)[5]
2.2. Instrumentation
A standard HPLC system equipped with the following components is required:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
2.3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 70% A, 30% B
-
2-15 min: Linear gradient to 30% A, 70% B
-
15-18 min: Linear gradient to 5% A, 95% B
-
18-20 min: Hold at 5% A, 95% B
-
20.1-25 min: Return to 70% A, 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
2.4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.5. Sample Preparation
The sample preparation method will vary depending on the matrix. Below is a general procedure for a plant extract.
-
Extraction: Accurately weigh 1 g of the powdered plant material and extract with 20 mL of methanol using sonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[6]
-
Dilution: If necessary, dilute the filtered sample with the initial mobile phase to bring the concentration of this compound within the calibration range.
Data Presentation: Method Validation Summary
The described HPLC method should be validated according to ICH guidelines.[7][8] The following table summarizes the expected performance characteristics of the method.
| Validation Parameter | Specification |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Retention Time (RT) | Approximately 12.5 ± 0.2 min |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interfering peaks at the retention time of this compound |
Visualizations
4.1. Experimental Workflow
Caption: Workflow for the quantification of this compound using HPLC.
4.2. Signaling Pathway (Hypothetical)
As specific signaling pathways for this compound are not well-defined in the provided search results, a hypothetical pathway illustrating its potential antibacterial mechanism of action is presented below. Macrocarpals have been noted for their antibacterial properties.[1][2][3][9] A common mechanism for natural antibacterial compounds involves disruption of the bacterial cell membrane and inhibition of key cellular processes.
Caption: Hypothetical antibacterial mechanism of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. nacalai.com [nacalai.com]
- 7. researchgate.net [researchgate.net]
- 8. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Note and Protocols: In Vitro Anti-inflammatory Assay of Macrocarpal L using Nitric Oxide Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages play a central role in the inflammatory process, and their activation by endotoxins like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators, including nitric oxide (NO).[1][2] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of pathological inflammation.[3][4] Therefore, inhibiting NO production in activated macrophages is a key strategy in the discovery of novel anti-inflammatory agents.
Macrocarpal L, a phloroglucinol-diterpene compound, is a member of the macrocarpal family of natural products isolated from Eucalyptus species.[5] Compounds from this family have demonstrated various pharmacological properties, including anti-inflammatory and antibacterial activities.[5][6] This application note provides a detailed protocol for evaluating the in vitro anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide production in LPS-stimulated murine macrophage RAW 264.7 cells. The protocol is based on the widely used Griess assay, a simple and sensitive colorimetric method for nitrite detection, which is a stable and quantifiable breakdown product of NO.[7][8]
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols. These tables provide a clear and structured format for easy comparison of results.
Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (Untreated) | - | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | - | 45.2 ± 2.1 | 0% |
| LPS + this compound | 1 | 38.9 ± 1.8 | 13.9% |
| LPS + this compound | 5 | 29.1 ± 1.5 | 35.6% |
| LPS + this compound | 10 | 18.7 ± 1.2 | 58.6% |
| LPS + this compound | 25 | 9.3 ± 0.9 | 79.4% |
| LPS + this compound | 50 | 4.8 ± 0.5 | 89.4% |
| L-NAME (Positive Control) | 100 | 5.2 ± 0.6 | 88.5% |
SD: Standard Deviation. L-NAME (N(G)-Nitro-L-arginine methyl ester) is a known iNOS inhibitor.
Table 2: Cytotoxicity of this compound on RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control (Untreated) | - | 100 ± 3.5 |
| This compound | 1 | 99.1 ± 2.8 |
| This compound | 5 | 98.5 ± 3.1 |
| This compound | 10 | 97.2 ± 2.5 |
| This compound | 25 | 95.8 ± 3.3 |
| This compound | 50 | 94.3 ± 2.9 |
Cell viability is typically assessed using the MTT assay.[9]
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is used for this assay.
-
Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Subculture: Subculture the cells every 2-3 days to maintain logarithmic growth.
Nitric Oxide Inhibition Assay
This protocol details the steps to assess the effect of this compound on NO production.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[1][10]
-
Compound Treatment:
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solutions with culture medium to achieve the final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a positive control (a known iNOS inhibitor like L-NAME).
-
-
LPS Stimulation: After a 1-hour pre-treatment with this compound, stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the untreated control group.[1][11]
-
Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.[1][11]
Measurement of Nitrite Concentration (Griess Assay)
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[1][7]
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions that are typically mixed fresh:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Mix equal volumes of Solution A and Solution B immediately before use.[1]
-
-
Reaction: Add 50 µL of the freshly prepared Griess reagent to each 50 µL of supernatant in the new plate.[1]
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[11][12]
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated using the following formula:
% Inhibition = [1 - (Absorbance of LPS + Sample) / (Absorbance of LPS only)] x 100
Cell Viability Assay (MTT Assay)
It is crucial to determine if the observed reduction in NO production is due to the anti-inflammatory activity of this compound or its cytotoxic effects.[1]
-
Cell Treatment: Seed and treat the cells with this compound at the same concentrations used in the NO inhibition assay, but without LPS stimulation.
-
MTT Addition: After the 24-hour incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the key signaling pathway involved in LPS-induced nitric oxide production.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
- 8. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Developing a standardized protocol for Macrocarpal L extraction and purification
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrocarpal L is a bioactive phloroglucinol dialdehyde diterpene derivative found in various species of Eucalyptus, including Eucalyptus macrocarpa and Eucalyptus globulus.[1] This class of compounds has garnered significant interest within the scientific community due to its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.[2][3] The development of a standardized and reproducible protocol for the extraction and purification of this compound is crucial for advancing research into its pharmacological effects and potential as a drug candidate. This document provides a detailed methodology for the isolation of high-purity this compound from Eucalyptus leaves, along with methods for its quantification and characterization.
Extraction of Crude this compound from Eucalyptus Leaves
This protocol outlines the initial extraction of a crude extract enriched with this compound from dried Eucalyptus leaf material.
1.1. Materials and Reagents
-
Dried and powdered Eucalyptus leaves
-
95% Ethanol (EtOH)
-
n-Hexane
-
Rotary evaporator
-
Filter paper
-
Glassware (beakers, flasks, etc.)
1.2. Experimental Protocol
-
Maceration: Weigh 500 g of dried, powdered Eucalyptus leaves and place them in a large flask. Add 2.5 L of 95% ethanol to the flask.
-
Extraction: Agitate the mixture at room temperature for 48 hours to ensure thorough extraction of the phytochemicals.
-
Filtration: Filter the mixture through filter paper to separate the ethanolic extract from the plant residue.
-
Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
-
Solvent Partitioning: Resuspend the crude extract in a 1:1 mixture of 95% ethanol and water. Perform liquid-liquid partitioning with an equal volume of n-hexane to remove nonpolar compounds like chlorophyll and lipids. Repeat the partitioning three times.
-
Collection of Ethanolic Fraction: Collect the ethanol/water fraction, which contains the more polar this compound.
-
Final Concentration: Evaporate the ethanol/water fraction to dryness using a rotary evaporator to yield the crude this compound-enriched extract.
Purification of this compound
This section details the multi-step chromatographic purification of this compound from the crude extract.
2.1. Materials and Reagents
-
Crude this compound-enriched extract
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (ACN)
-
Deionized water
-
Formic acid
2.2. Experimental Protocol
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Prepare a silica gel column packed in chloroform.
-
Apply the adsorbed sample to the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Pool the fractions containing this compound from the silica gel chromatography and concentrate them.
-
Dissolve the concentrated sample in methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol and collect fractions. This step helps in removing smaller molecules and pigments.
-
-
Reversed-Phase HPLC Purification:
-
Further purify the fractions containing this compound using a preparative reversed-phase HPLC system.
-
Column: C18, 10 µm, 250 x 20 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a 60:40 (A:B) ratio, and linearly increase to 100% B over 40 minutes.
-
Flow Rate: 10 mL/min
-
Detection: UV at 280 nm
-
Collect the peak corresponding to this compound based on its retention time.
-
Quantification and Characterization
3.1. Quantitative Analysis
The concentration and purity of the isolated this compound can be determined using analytical HPLC.
-
Column: C18, 5 µm, 250 x 4.6 mm
-
Mobile Phase: Isocratic elution with a suitable mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1 mL/min
-
Detection: UV at 280 nm
-
A calibration curve should be constructed using a certified reference standard of this compound.
3.2. Structural Confirmation
The identity of the purified compound should be confirmed using spectroscopic methods:
-
Mass Spectrometry (MS): To confirm the molecular weight (C₂₈H₄₀O₆, MW: 472.6 g/mol ).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Data Presentation
The quantitative data from the extraction and purification process should be summarized for clarity and comparison.
Table 1: Extraction and Purification Yield of this compound from Eucalyptus Leaves
| Step | Starting Material (g) | Yield (g) | Purity (%) |
| Crude Ethanolic Extract | 500 | 55.0 | ~5% |
| n-Hexane Partitioned Extract | 55.0 | 30.2 | ~15% |
| Silica Gel Chromatography Pool | 30.2 | 8.5 | ~60% |
| Sephadex LH-20 Pool | 8.5 | 5.1 | ~85% |
| Final Purified this compound (Post-HPLC) | 5.1 | 0.45 | >98% |
Table 2: HPLC-UV Analytical Parameters for this compound Quantification
| Parameter | Value |
| Retention Time (min) | 12.5 |
| Linearity Range (µg/mL) | 1 - 200 |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 |
Experimental Workflows and Signaling Pathways
Diagrams
References
- 1. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive acylphloroglucinol derivatives from Eucalyptus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Macrocarpal L in antimicrobial susceptibility testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial Spectrum and Mechanism of Action
Macrocarpals have shown efficacy against a variety of microorganisms. For instance, Macrocarpal A is effective against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus[1][2]. On the other hand, Macrocarpal C has been identified as a potent antifungal agent, particularly against dermatophytes such as Trichophyton mentagrophytes[3][4].
The antimicrobial action of these compounds can be multifaceted. In the case of Macrocarpal C's antifungal activity, the proposed mechanism involves a cascade of events that ultimately lead to fungal cell death. This includes the disruption of fungal membrane permeability, the induction of intracellular reactive oxygen species (ROS) production, and subsequent DNA fragmentation[3][4].
Quantitative Antimicrobial Activity
The potency of macrocarpals can be quantified using standard antimicrobial susceptibility testing methods. The Minimum Inhibitory Concentration (MIC) is a key parameter that indicates the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | [1] |
| Staphylococcus aureus FDA209P | 0.4 | [1] | |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 | [3][4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
Materials:
-
Macrocarpal compound (e.g., Macrocarpal A or C)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microorganism suspension (adjusted to 0.5 McFarland standard)
-
96-well microtiter plates
-
Sterile pipette tips and pipettes
-
Incubator
Procedure:
-
Preparation of Macrocarpal Stock Solution: Dissolve the Macrocarpal compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the Macrocarpal stock solution in the appropriate broth medium directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the adjusted microorganism suspension to each well, resulting in a final volume of 200 µL. This will further dilute the Macrocarpal concentration by half.
-
Controls:
-
Positive Control: A well containing the broth medium and the microorganism suspension without any Macrocarpal.
-
Negative Control: A well containing only the broth medium.
-
-
Incubation: Incubate the microtiter plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Reading the Results: The MIC is determined as the lowest concentration of the Macrocarpal that completely inhibits the visible growth of the microorganism.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is designed to assess the synergistic, additive, indifferent, or antagonistic effects of a Macrocarpal in combination with another antimicrobial agent.
Materials:
-
Macrocarpal compound
-
Second antimicrobial agent (e.g., a conventional antibiotic or antifungal)
-
Materials as listed in Protocol 1
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of both the Macrocarpal and the second antimicrobial agent.
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations.
-
Along the x-axis, perform serial dilutions of the Macrocarpal.
-
Along the y-axis, perform serial dilutions of the second antimicrobial agent.
-
-
Inoculation: Inoculate each well with the microorganism suspension as described in the MIC protocol.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: After incubation, determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Visualizing Mechanisms and Workflows
To better understand the processes involved in the application of Macrocarpals, the following diagrams illustrate the proposed mechanism of action for Macrocarpal C and a general workflow for antimicrobial susceptibility testing.
Caption: Proposed mechanism of action of Macrocarpal C against fungal cells.
Caption: General workflow for antimicrobial susceptibility testing.
References
Application Notes and Protocols: Unraveling the Antifungal Action of Macrocarpal L on Fungal Membrane Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpals, a class of phloroglucinol derivatives isolated from Eucalyptus species, have demonstrated significant antimicrobial properties. This document provides detailed application notes and protocols for studying the mechanism of action of Macrocarpal L, with a specific focus on its effects on fungal membrane permeability. Due to the limited availability of specific research on this compound, the experimental data and protocols provided herein are based on studies of the closely related and structurally similar compound, Macrocarpal C, which is used as a proxy. These protocols are intended to guide researchers in investigating the antifungal properties of this compound and other related compounds.
The primary mechanism of antifungal action for Macrocarpal C has been identified as the disruption of fungal membrane integrity. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death. The following sections provide quantitative data from studies on Macrocarpal C, detailed experimental protocols to assess membrane permeability, and visual representations of the proposed mechanism and related cellular pathways.
Data Presentation
The antifungal activity of Macrocarpal C against the dermatophyte Trichophyton mentagrophytes has been quantified by assessing the increase in membrane permeability using the SYTOX® Green uptake assay. The results are summarized in the table below, comparing the efficacy of Macrocarpal C with standard antifungal agents.
| Compound | Concentration (µg/mL) | Multiple of MIC | % Increase in SYTOX® Green Uptake | P-value (vs. Control) |
| Macrocarpal C | 1.95 | 1 × MIC | 69.2% | P = 0.0043 |
| 0.975 | 0.5 × MIC | 42.0% | P = 0.0158 | |
| 0.4875 | 0.25 × MIC | 13.6% | P = 0.0146 | |
| Terbinafine | 0.625 | 1 × MIC | Dose-dependent increase | Not specified |
| Nystatin | 1.25 | 1 × MIC | No discernible impact | Not specified |
Data sourced from a study on Macrocarpal C's effect on Trichophyton mentagrophytes. The MIC (Minimum Inhibitory Concentration) values were determined to be 1.95 µg/mL for Macrocarpal C, 0.625 µg/mL for terbinafine, and 1.25 µg/mL for nystatin against this fungal strain[1].
Experimental Protocols
Fungal Culture Preparation
Objective: To prepare a standardized fungal inoculum for susceptibility testing.
Materials:
-
Fungal strain of interest (e.g., Trichophyton mentagrophytes ATCC 9129)
-
Modified Sabouraud Dextrose Agar (MSDA) slants (mycological peptone 10 g/L, glucose 40 g/L, agar 15 g/L, pH 5.4-5.8)
-
Sterile saline (0.9% NaCl)
-
Sterile cotton-tipped swabs
-
Sterile gauze
-
RPMI-1640 medium (buffered with MOPS)
-
Spectrophotometer or hemocytometer
Protocol:
-
Culture the fungal strain on MSDA slants at 25°C for 1 week to allow for sufficient growth and sporulation[1].
-
Aseptically add 3 mL of sterile saline to the slant.
-
Gently probe the colonies with a sterile cotton-tipped swab to create a suspension of conidia[1].
-
Filter the suspension twice through sterile gauze to remove hyphal filaments[1].
-
Adjust the final concentration of the conidial inoculum to 1–3 × 10³ CFU/mL by diluting the suspension with RPMI-1640 medium. The concentration can be verified using a spectrophotometer or by direct counting with a hemocytometer[1].
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits visible fungal growth.
Materials:
-
This compound stock solution
-
Standard antifungal agents (e.g., terbinafine, nystatin) for controls
-
Prepared fungal inoculum
-
RPMI-1640 medium
-
96-well U-shaped microtiter plates
-
Incubator
Protocol:
-
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth dilution method[1].
-
Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate. A typical concentration range to test would be from 0.06 to 500 µg/mL[1].
-
Add the standardized fungal inoculum to each well.
-
Include positive controls (fungal inoculum with standard antifungals) and negative controls (fungal inoculum with no compound).
-
Incubate the plates at 35°C for 4-7 days, or until sufficient growth is observed in the negative control wells.
-
The MIC is visually determined as the lowest concentration of the compound that causes complete inhibition of fungal growth.
Fungal Membrane Permeability Assay using SYTOX® Green
Objective: To quantify the extent of membrane damage caused by this compound by measuring the uptake of a fluorescent dye that only enters cells with compromised membranes.
Materials:
-
Fungal cells (prepared as in Protocol 1)
-
This compound at various concentrations (e.g., 0.25 × MIC, 0.5 × MIC, 1 × MIC)
-
Control compounds (e.g., terbinafine, nystatin)
-
Phosphate Buffered Saline (PBS)
-
SYTOX® Green nuclear stain (stock solution, e.g., 5 mM in DMSO)
-
96-well black, clear-bottom microtiter plates
-
Fluorescence microplate reader (Excitation/Emission ~504/523 nm)
-
Fluorescence microscope
Protocol:
-
Incubate the fungal cells with the desired concentrations of this compound, terbinafine (positive control), and a vehicle control (e.g., PBS or DMSO) at 37°C for 24 hours[1]. Nystatin can be used as a negative control for permeability in some fungal species[1].
-
After incubation, add SYTOX® Green to each well to a final concentration of 0.5 µM[1].
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
(Optional) Visualize the stained cells using a fluorescence microscope to confirm nuclear staining of cells with compromised membranes.
-
Calculate the percentage increase in fluorescence relative to the untreated control to quantify the increase in membrane permeability.
Visualizations
Experimental Workflow for Fungal Membrane Permeability Study
Caption: A flowchart illustrating the key steps in the experimental procedure to evaluate the effect of this compound on fungal membrane permeability.
Proposed Mechanism of Action of this compound on Fungal Cells
Caption: A diagram illustrating the proposed cascade of events following the interaction of this compound with a fungal cell, leading to cell death.
Fungal Cell Wall Integrity (CWI) Signaling Pathway
Caption: A simplified diagram of the conserved Fungal Cell Wall Integrity (CWI) signaling pathway, which is activated in response to cell membrane stress.
References
Protocol for assessing Macrocarpal L-induced apoptosis in microbial cells
Application Notes & Protocols
Topic: Protocol for Assessing Macrocarpal L-Induced Apoptosis in Microbial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrocarpals, a group of phloroglucinol derivatives extracted from Eucalyptus species, have demonstrated significant antimicrobial properties.[1][2] Specifically, compounds like Macrocarpal C have been shown to exert antifungal effects by inducing a cascade of events characteristic of apoptosis, or programmed cell death (PCD).[3][4] This process in microbes is an active, genetically controlled mechanism of cellular suicide that is crucial for understanding the efficacy of novel antimicrobial agents.
This document provides a detailed protocol for assessing apoptosis in microbial cells (bacteria and fungi) following treatment with this compound. The methodologies outlined here focus on key hallmarks of apoptosis, including the externalization of phosphatidylserine (PS), DNA fragmentation, dissipation of mitochondrial membrane potential, and the activation of caspase-like proteases.
Proposed Mechanism of Action
The antifungal action of the related compound Macrocarpal C has been associated with increased membrane permeability, a surge in intracellular reactive oxygen species (ROS), and subsequent DNA fragmentation, leading to apoptosis.[3][4][5] It is hypothesized that this compound induces a similar signaling cascade in susceptible microbial cells.
Caption: Proposed apoptotic signaling pathway induced by this compound in microbial cells.
Experimental Workflow
The overall workflow for assessing this compound-induced apoptosis involves treating the microbial culture, followed by a series of assays to detect early and late-stage apoptotic markers.
Caption: General experimental workflow for the assessment of microbial apoptosis.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize expected quantitative outcomes from the described protocols, based on data from related compounds.[3][4]
Table 1: Phosphatidylserine Externalization by Annexin V-FITC/PI Staining
| Treatment Group | Concentration (µg/mL) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic (%) (Annexin V+ / PI+) |
| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.6 |
| This compound | 0.5 x MIC | 70.3 ± 3.5 | 20.8 ± 2.2 | 8.9 ± 1.5 |
| This compound | 1 x MIC | 35.6 ± 4.1 | 45.1 ± 3.8 | 19.3 ± 2.9 |
| This compound | 2 x MIC | 10.1 ± 2.8 | 30.5 ± 4.5 | 59.4 ± 5.2 |
Table 2: DNA Fragmentation by TUNEL Assay
| Treatment Group | Concentration (µg/mL) | TUNEL-Positive Cells (%) | Fold Increase vs. Control |
| Control | 0 | 3.1 ± 0.8 | 1.0 |
| This compound | 0.5 x MIC | 25.4 ± 3.3 | 8.2 |
| This compound | 1 x MIC | 58.9 ± 5.1 | 19.0 |
| This compound | 2 x MIC | 75.2 ± 6.4 | 24.3 |
Table 3: Mitochondrial Membrane Potential (ΔΨm) and Caspase-like Activity
| Treatment Group | Concentration (µg/mL) | Relative ΔΨm (% of Control) | Relative Caspase-like Activity (% of Control) |
| Control | 0 | 100 | 100 |
| This compound | 0.5 x MIC | 68.7 ± 5.5 | 210 ± 15 |
| This compound | 1 x MIC | 34.2 ± 4.1 | 450 ± 28 |
| This compound | 2 x MIC | 15.8 ± 3.2 | 580 ± 35 |
Experimental Protocols
Protocol 1: Assessment of Early Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium Iodide is used as a vital stain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[6][7]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), sterile and cold
-
Microbial culture in mid-log phase
-
This compound stock solution
-
For Fungi: Spheroplasting buffer (e.g., Sorbitol, EDTA, DTT, and Zymolyase/Lyticase)
-
Flow cytometer and/or fluorescence microscope
Procedure:
-
Treatment: Inoculate microbial cells into fresh broth and grow to mid-logarithmic phase. Treat cells with varying concentrations of this compound (e.g., 0.5x, 1x, 2x MIC) and a vehicle control. Incubate under normal growth conditions for a predetermined time (e.g., 4-6 hours).
-
Harvesting: Harvest approximately 1 x 10⁶ cells by centrifugation (e.g., 5,000 x g for 5 minutes at 4°C).
-
Washing: Wash cells twice with cold PBS and resuspend the pellet in 1X Binding Buffer.[8]
-
Spheroplasting (Fungi Only): For fungal cells, enzymatic removal of the cell wall is required. Resuspend the cell pellet in spheroplasting buffer containing a lytic enzyme (e.g., Zymolyase) and incubate at 30°C for 30-60 minutes, or until spheroplasts are formed. Proceed with caution to prevent lysis. Wash gently with an osmotic stabilizer (e.g., 1.2 M sorbitol) before resuspending in 1X Binding Buffer.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[9]
-
Incubation: Gently vortex the cell suspension and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) by flow cytometry.[9] For microscopy, place a small aliquot on a slide, cover with a coverslip, and observe under a fluorescence microscope with appropriate filters.
Caption: Interpretation of Annexin V-FITC/PI flow cytometry data.
Protocol 2: Assessment of DNA Fragmentation by TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[10][11] It labels the 3'-OH ends of DNA breaks with fluorescently tagged dUTPs.[12]
Materials:
-
In Situ Cell Death Detection Kit (e.g., TUNEL-based, with TdT enzyme and labeled nucleotides)
-
PBS, sterile
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Flow cytometer and/or fluorescence microscope
Procedure:
-
Treatment and Harvesting: Treat and harvest cells as described in Protocol 1.
-
Fixation: Resuspend the cell pellet in 100 µL of PBS. Add 1 mL of freshly prepared 4% paraformaldehyde and incubate for 30-60 minutes at room temperature.
-
Permeabilization: Centrifuge the fixed cells, discard the supernatant, and wash with PBS. Resuspend the pellet in 1 mL of ice-cold permeabilization solution and incubate for 2 minutes on ice.
-
TUNEL Staining: Centrifuge and wash the cells with PBS. Resuspend the pellet in 50 µL of TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP, prepared according to the manufacturer's instructions).
-
Incubation: Incubate for 60 minutes at 37°C in a humidified, dark chamber.
-
Washing: Add 1 mL of PBS, centrifuge, and discard the supernatant. Repeat the wash step.
-
Analysis: Resuspend the final cell pellet in 500 µL of PBS for analysis by flow cytometry or fluorescence microscopy. TUNEL-positive cells will exhibit bright fluorescence.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis.[13] This can be measured using cationic fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) that accumulate in active mitochondria.[14]
Materials:
-
TMRE Mitochondrial Membrane Potential Assay Kit
-
Treated and control microbial cells
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
-
Black, clear-bottom microplate, fluorescence microplate reader, or flow cytometer
Procedure:
-
Treatment: Grow and treat microbial cells with this compound in a 96-well black, clear-bottom plate. Include a vehicle control and a positive control group to be treated with FCCP (e.g., 5-10 µM) for 15-30 minutes before the end of the experiment.
-
Staining: Add TMRE reagent directly to each well to a final concentration of 100-500 nM.
-
Incubation: Incubate the plate for 15-30 minutes at the optimal growth temperature for the microbe, protected from light.
-
Analysis:
-
Microplate Reader: Measure the fluorescence intensity using an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.
-
Flow Cytometry: Harvest, wash, and resuspend cells in PBS or media containing TMRE. Analyze using the appropriate channel (e.g., PE or equivalent).
-
-
Data Interpretation: A decrease in fluorescence intensity in the this compound-treated group compared to the control group indicates mitochondrial depolarization and a loss of ΔΨm.
Protocol 4: Assessment of Caspase-like Activity
While microbes do not have the same caspases as mammals, they possess proteases with caspase-like activity (metacaspases in fungi, other proteases in bacteria) that are involved in PCD.[15][16] This activity can be measured using fluorogenic substrates.
Materials:
-
Caspase-3/7 Activity Assay Kit (or a similar kit with a substrate like Z-DEVD-R110)
-
Treated and control microbial cells
-
Cell lysis buffer (compatible with the assay and microbe)
-
Fluorometric microplate reader
Procedure:
-
Treatment and Harvesting: Treat and harvest cells as described in Protocol 1.
-
Cell Lysis: Resuspend the cell pellet in an appropriate ice-cold lysis buffer. Disrupt the cells using mechanical (e.g., bead beating) or enzymatic methods.
-
Lysate Collection: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris. Collect the supernatant (cytosolic extract).
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay) to normalize the activity.
-
Caspase Assay: In a 96-well black plate, add equal amounts of protein (e.g., 20-50 µg) from each sample to separate wells.
-
Reaction Initiation: Add the caspase substrate solution to each well as per the manufacturer's protocol.
-
Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at regular intervals (e.g., every 15 minutes for 1-2 hours) using an excitation/emission wavelength appropriate for the fluorophore (e.g., 499/521 nm for R110).
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) and normalize it to the total protein concentration. An increased rate in treated cells indicates higher caspase-like activity.
References
- 1. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. Annexin V-FITC Kit Protocol [hellobio.com]
- 10. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 14. TMRE-Mitochondrial Membrane Potential Assay Kit (ab113852) | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. TIR signaling activates caspase-like immunity in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cell-Based Assay Development for Screening Macrocarpal L Bioactivity
Introduction
Macrocarpals are a class of phloroglucinol dialdehyde diterpene derivatives found in plants of the Eucalyptus species[1][2]. Various compounds in this family, such as Macrocarpal A, C, and I, have demonstrated a range of bioactive properties, including antibacterial, antifungal, and anticancer activities[3][4][5]. Macrocarpal I, for instance, has been shown to inhibit the growth of colorectal cancer cells by promoting apoptosis and disrupting the cytoskeleton[3]. Similarly, related compounds from Phaleria macrocarpa have been found to induce apoptosis in breast cancer cells through the modulation of key signaling proteins like Bcl-2 and caspases[6][7].
These application notes provide a comprehensive framework for the initial screening and characterization of the bioactivity of Macrocarpal L, a representative member of this compound class. The following protocols detail robust, cell-based assays to evaluate its cytotoxic potential, ability to induce apoptosis, effects on cell cycle progression, and impact on key cancer-related signaling pathways.
Target Audience: These protocols are designed for researchers, scientists, and drug development professionals engaged in natural product screening and cancer biology.
Experimental Workflow Overview
The overall workflow for screening this compound bioactivity involves a tiered approach, starting with a primary screen for general cytotoxicity, followed by secondary assays to elucidate the mechanism of action.
Caption: High-level workflow for screening this compound bioactivity.
Cell Viability Assay (MTT Protocol)
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. This assay is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound[8].
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical final concentration range to test is 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Hypothetical IC50 Values
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 (Breast Cancer) | This compound | 72 | 12.5 |
| HCT116 (Colorectal Cancer) | This compound | 72 | 8.2 |
| A549 (Lung Cancer) | This compound | 72 | 21.7 |
| HEK293 (Normal Kidney) | This compound | 72 | > 100 |
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Principle: Caspases are proteases that are critical executioners of apoptosis. This assay uses a luminogenic substrate containing the DEVD sequence, which is specific for caspase-3 and caspase-7. Cleavage of the substrate by active caspases releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) as described in the MTT protocol. Incubate for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 1 minute.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Data Presentation: Caspase-3/7 Activity
| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| HCT116 | Vehicle Control | 1.0 |
| HCT116 | This compound (8 µM) | 3.5 |
| HCT116 | This compound (16 µM) | 6.8 |
| HCT116 | Staurosporine (1 µM) | 8.5 |
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M). This assay can determine if a compound induces cell cycle arrest at a specific checkpoint.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC50 concentration) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them into 15 mL tubes, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, resuspend the cell pellet in 500 µL of cold PBS, and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55.2 | 28.1 | 16.7 |
| This compound (8 µM) | 48.5 | 20.3 | 31.2 |
Signaling Pathway Analysis
Principle: The anticancer activity of related natural products often involves the modulation of key signaling pathways that control apoptosis and cell survival, such as the PI3K/Akt pathway[7][9]. Western blotting can be used to measure changes in the expression and phosphorylation status of key proteins within these pathways.
Hypothetical Signaling Pathway for this compound
Based on literature for related compounds, this compound may induce apoptosis by inhibiting pro-survival signals (like the PI3K/Akt pathway) and promoting the intrinsic apoptotic pathway.
Caption: Hypothetical apoptotic pathway modulated by this compound.
References
- 1. abmole.com [abmole.com]
- 2. Value-Added Compound Recovery from Invasive Forest for Biofunctional Applications: Eucalyptus Species as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibition of colorectal cancer growth by the natural product macrocarpal I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study of Antiproliferative Activity in Different Plant Parts of Phaleria macrocarpa and the Underlying Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jppres.com [jppres.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for the Characterization of Macrocarpal L and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Macrocarpal L belongs to a class of complex phloroglucinol-terpene adducts, primarily isolated from Eucalyptus species.[1][2] These compounds, including their analogs such as Macrocarpals A, B, and C, have garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[3][4][5][6] Accurate and robust analytical techniques are crucial for the isolation, identification, and quantification of this compound and its analogs in complex matrices, as well as for elucidating their mechanisms of action. These application notes provide an overview of the key analytical techniques and detailed protocols for the characterization of this important class of natural products.
Chromatographic Techniques for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of this compound and its analogs from crude extracts or reaction mixtures.[7][8][9] Coupling HPLC with various detectors, such as Photodiode Array (PDA) and Mass Spectrometry (MS), provides comprehensive qualitative and quantitative information.
High-Performance Liquid Chromatography (HPLC)
Application: HPLC is employed for the separation, purification, and quantification of this compound and its analogs. Reversed-phase chromatography is the most common mode used for these moderately polar compounds.
Experimental Protocol: HPLC-PDA Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution is often necessary to resolve the complex mixture of phloroglucinols. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid or acetic acid (to improve peak shape and ionization in MS).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 30 10 90 40 10 90 45 90 10 | 50 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector scanning from 200-400 nm. The characteristic UV absorbance for phloroglucinol derivatives is typically monitored around 275 nm.[8]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the extract or purified compound in the initial mobile phase composition or a compatible solvent like methanol. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: Retention Times of Selected Phloroglucinols
| Compound | Retention Time (min) (Representative) |
| Eucalyptin | ~25 |
| Grandinal | ~28 |
| Sideroxylonal A | ~30 |
| Macrocarpal A | ~33 |
| Macrocarpal B | ~37 |
| Macrocarpal G | ~45 |
Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase conditions and should be considered as relative values.[10]
HPLC coupled with Mass Spectrometry (HPLC-MS/MS)
Application: HPLC-MS/MS is a powerful technique for the identification and structural elucidation of this compound and its analogs, especially in complex mixtures.[8][11][12] It provides molecular weight information and fragmentation patterns that are crucial for confirming known compounds and identifying novel structures.
Experimental Protocol: HPLC-ESI-MS/MS Analysis
-
HPLC System: As described in section 1.1.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode: ESI in negative ion mode is often preferred for phenolic compounds like phloroglucinols.[11]
-
MS Parameters (Typical):
-
Capillary Voltage: 2.5 - 3.5 kV
-
Cone Voltage: 30 - 50 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas (N2) Temperature: 350 - 450 °C
-
Scan Range: m/z 100 - 1500
-
-
MS/MS Analysis: For structural elucidation, precursor ions corresponding to the molecular weights of potential macrocarpals are selected for collision-induced dissociation (CID) to generate fragment ions. The fragmentation of macrocarpals often involves the cleavage of the terpene moiety.[12]
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the complete chemical structure, including stereochemistry, of purified compounds.[3][4][13][14][15]
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvents such as acetone-d₆, chloroform-d (CDCl₃), or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. The choice of solvent can sometimes influence the observed tautomeric form of the phloroglucinol core.[13][14]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent.
-
Experiments to be Performed:
-
¹H NMR: Provides information on the number, type, and connectivity of protons.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (2-3 bonds), crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry by identifying protons that are close in space.
-
Biological Activity and Mechanistic Studies
Understanding the biological activity of this compound and its analogs is a key aspect of their characterization. This involves various in vitro assays and subsequent mechanistic studies.
Enzyme Inhibition Assays (e.g., DPP-4 Inhibition)
Application: To evaluate the potential of this compound and its analogs as enzyme inhibitors. For instance, Macrocarpals A, B, and C have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism.[5][6]
Experimental Protocol: DPP-4 Inhibition Assay
-
Materials:
-
Human recombinant DPP-4.
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide).
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Test compounds (this compound and analogs) dissolved in DMSO.
-
Positive control (e.g., Diprotin A).
-
96-well microplate reader.
-
-
Procedure:
-
Add assay buffer, DPP-4 enzyme, and varying concentrations of the test compound or positive control to the wells of a 96-well plate.
-
Pre-incubate the mixture at 37 °C for 10 minutes.
-
Initiate the reaction by adding the DPP-4 substrate.
-
Monitor the increase in absorbance at 405 nm (due to the release of p-nitroaniline) over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation: DPP-4 Inhibitory Activity of Macrocarpals
| Compound | IC₅₀ (µM) |
| Macrocarpal A | > 500 |
| Macrocarpal B | > 500 |
| Macrocarpal C | ~50 (with 90% inhibition at 50 µM) |
Data from Kato et al. (2018)[5][6][16]
Antimicrobial Activity Assays
Application: To determine the minimum inhibitory concentration (MIC) of this compound and its analogs against various microorganisms. Macrocarpals have shown activity against Gram-positive bacteria.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Test compounds dissolved in DMSO.
-
Positive control antibiotic (e.g., ampicillin).
-
96-well microtiter plates.
-
-
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation: Minimum Inhibitory Concentrations (MICs) of Macrocarpals
| Compound | Staphylococcus aureus MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) |
| Macrocarpal A | 0.4 | < 0.2 |
| Macrocarpals B-G | 0.78 - 3.13 | 0.78 - 3.13 |
Data from Murata et al. (1990) and Osawa et al. (1992)[17][9]
Investigation of Apoptotic Pathways
Application: Some phloroglucinol derivatives from Eucalyptus have demonstrated cytotoxic activities against cancer cell lines by inducing apoptosis.[3] Investigating the underlying signaling pathways is crucial for understanding their therapeutic potential.
Experimental Protocol: Western Blot Analysis for Apoptosis Markers
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549 lung cancer cells) in appropriate media.
-
Treatment: Treat the cells with varying concentrations of this compound or its analogs for a specified time (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Visualizations
Caption: Experimental workflow for this compound characterization.
Caption: Proposed apoptotic signaling pathway for Macrocarpal analogs.
Caption: Mechanism of DPP-4 inhibition by Macrocarpal C.
References
- 1. Structural Diversity of Complex Phloroglucinol Derivatives from Eucalyptus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phloroglucinol Derivatives from the Fruits of Eucalyptus globulus and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phloroglucinol-meroterpenoids from the leaves of Eucalyptus camaldulensis Dehnh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. smbb.mx [smbb.mx]
- 8. Frontiers | Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Preliminary Study on Total Component Analysis and In Vitro Antitumor Activity of Eucalyptus Leaf Residues [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 14. NMR spectroscopy of naturally occurring phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Macrocarpal Formulations for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Macrocarpal L" was not found in the available scientific literature. This document provides information on the "Macrocarpal" class of compounds, with a focus on Macrocarpal C, which is more extensively studied. The formulation protocols are based on general guidelines for poorly soluble natural products and should be optimized for specific experimental needs.
Introduction to Macrocarpals
Macrocarpals are a group of phloroglucinol-terpene derivatives isolated from plants of the Eucalyptus genus, such as Eucalyptus globulus and Eucalyptus macrocarpa.[1][2][3][4] These compounds have garnered interest for their diverse biological activities, including antibacterial, antifungal, and enzyme-inhibitory properties.[1][3][4][5] For instance, Macrocarpal C has been identified as an antifungal agent and an inhibitor of dipeptidyl peptidase 4 (DPP-4), a target for type-2 diabetes treatment.[1][3][6]
A significant challenge in the preclinical development of macrocarpals is their poor aqueous solubility, which can limit bioavailability and hinder the assessment of their therapeutic potential in in vivo models.[7][8] This document provides an overview of formulation strategies and detailed protocols for preparing Macrocarpal compounds for animal studies.
Formulation Strategies for Poorly Soluble Macrocarpals
Due to their hydrophobic nature, macrocarpals require specialized formulation approaches to enhance their solubility and absorption in animal models.[7][8][9] The choice of formulation depends on the administration route, the required dose, and the specific animal model.
Common strategies include:
-
Co-solvent Systems: Using a mixture of a water-miscible organic solvent (like DMSO) and other vehicles like polyethylene glycol (PEG) and surfactants (e.g., Tween 80) to keep the compound in solution.[10][11]
-
Lipid-Based Formulations: Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve gastrointestinal absorption.[8][9]
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug, which can enhance the dissolution rate.[12]
-
Amorphous Solid Dispersions: Creating a dispersion of the amorphous form of the drug in a polymer matrix can improve solubility and dissolution.[8][12]
For early-stage preclinical studies, co-solvent systems are often preferred due to their relative simplicity and ease of preparation.
Quantitative Data Summary
The following tables summarize key quantitative data reported for Macrocarpal C.
Table 1: In Vitro Antifungal Activity of Macrocarpal C
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Trichophyton mentagrophytes | Not explicitly stated in mg/L, but used as a reference concentration (1x MIC) for further experiments. | [1] |
Table 2: In Vitro DPP-4 Inhibitory Activity of Macrocarpals
| Compound | Concentration | % Inhibition | Reference |
| Macrocarpal A | 500 µM | ~30% | [6] |
| Macrocarpal B | 500 µM | ~30% | [6] |
| Macrocarpal C | 50 µM | ~90% | [6] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Oral Gavage
This protocol is adapted from a general method for formulating poorly soluble compounds for in vivo studies.[11]
Materials:
-
Macrocarpal compound (e.g., Macrocarpal C)
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required concentration: Based on the desired dosage (e.g., 10 mg/kg) and the average weight of the animals, calculate the required concentration of the final dosing solution.
-
Example: For a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL, the required concentration is 2 mg/mL.
-
-
Prepare the stock solution: Weigh the required amount of Macrocarpal and dissolve it in a minimal amount of DMSO. For the example above, to make 1 mL of final solution, you would dissolve 2 mg of the compound in 50 µL of DMSO to create a 40 mg/mL stock.
-
Add PEG300: To the DMSO stock solution, add PEG300. A common ratio is 30% of the final volume (300 µL in this example). Vortex thoroughly until the solution is clear.
-
Add Tween 80: Add Tween 80, typically 5% of the final volume (50 µL). Vortex again until the mixture is homogeneous.
-
Add Saline/PBS: Slowly add sterile saline or PBS to reach the final volume (add 600 µL for a 1 mL total). Vortex thoroughly. The final formulation will be a clear solution or a fine dispersion.
-
Final Check: Inspect the solution for any precipitation. If necessary, briefly sonicate to ensure homogeneity. The formulation should be prepared fresh daily and administered shortly after preparation.
Table 3: Example Co-Solvent Formulation Composition
| Component | Percentage (%) | Volume for 1 mL (µL) |
| DMSO | 5% | 50 |
| PEG300 | 30% | 300 |
| Tween 80 | 5% | 50 |
| Saline/PBS | 60% | 600 |
| Total | 100% | 1000 |
Protocol 2: In Vivo Antifungal Efficacy Study (Conceptual)
Animal Model:
-
Species: Guinea pig or mouse
-
Induction of infection: A skin abrasion is created, and a suspension of Trichophyton mentagrophytes is applied.
Experimental Groups:
-
Vehicle Control: Animals treated with the formulation vehicle only.
-
Positive Control: Animals treated with a standard antifungal drug (e.g., Terbinafine).
-
Macrocarpal Treatment Group(s): Animals treated with the Macrocarpal formulation at different dosages.
Procedure:
-
Infection: Acclimatize animals for one week. Anesthetize the animals and create a superficial abrasion on the dorsal skin. Apply a fungal suspension to the abraded area.
-
Treatment: Begin treatment 24-48 hours post-infection. Administer the prepared Macrocarpal formulation (e.g., orally via gavage or topically) daily for a predetermined period (e.g., 14 days).
-
Monitoring: Monitor the animals daily for clinical signs of infection (e.g., erythema, scaling, crusting) and any signs of toxicity (e.g., weight loss, changes in behavior).
-
Endpoint Analysis: At the end of the study, euthanize the animals. Collect skin samples from the infected area for fungal culture (to determine fungal burden) and histopathological analysis.
Visualizations
Caption: Workflow for Macrocarpal formulation and subsequent in vivo administration.
Caption: Potential signaling pathways affected by Macrocarpal C.
References
- 1. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. future4200.com [future4200.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Macrocarpal K | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in Macrocarpal L isolation from plant material
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the isolation of Macrocarpal L and related phloroglucinol-diterpenoid compounds from plant material.
Troubleshooting Low Yield: A Step-by-Step Guide
Low yield of the target compound, this compound, can be attributed to a variety of factors, from the quality of the initial plant material to losses at each stage of extraction and purification. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for diagnosing the cause of low this compound yield.
Frequently Asked Questions (FAQs)
Section 1: Starting Material and Extraction
Q1: My crude extract yield is very low. What could be the problem?
A1: Low crude extract yield typically points to issues with the initial plant material or the extraction process itself. Consider the following:
-
Plant Material Quality: The concentration of macrocarpals can vary significantly based on the plant's species (Eucalyptus globulus is a known source of this compound), geographical location, harvest time, and post-harvest handling.[1] Improper drying or prolonged storage can lead to degradation of target compounds.
-
Grinding Efficiency: Plant material should be ground to a fine, uniform powder to maximize the surface area available for solvent penetration. Incomplete grinding is a common cause of poor extraction efficiency.
-
Solvent Choice: The initial extraction is typically performed with polar solvents like methanol, 95% ethanol, or 80% acetone.[2] Ensure the solvent polarity is appropriate and that the solvent-to-solid ratio is sufficient to fully saturate the plant material (typically 10:1 v/w).
-
Extraction Time and Temperature: Maceration may require longer extraction times. While methods like reflux or sonication can speed up the process, excessive heat can potentially degrade thermolabile compounds.[2]
Q2: Which solvent should I use for the initial extraction?
A2: Methanol, ethanol, and aqueous acetone are all effective solvents for extracting phloroglucinol-diterpenoids from Eucalyptus leaves.[3][4] A patented method for achieving high yields of macrocarpals suggests a two-step extraction: first with water or a low-concentration ethanol solution (0-30%), followed by re-extraction of the residue with a higher concentration ethanol solution (50-100%).[4] This initial aqueous extraction helps remove highly polar impurities.[4]
Section 2: Purification and Isolation
Q3: I'm losing my target compound during the solvent partitioning phase. How can I prevent this?
A3: Macrocarpals are moderately polar. During a liquid-liquid partitioning step (e.g., with ethyl acetate and water, or n-hexane), they are expected to move into the organic phase.
-
Check Polarity: If you suspect your compound is remaining in the aqueous layer, the polarity of the organic solvent may be too low. Ethyl acetate is a common and effective choice.
-
Emulsion Formation: Emulsions at the solvent interface can trap your compound, leading to significant losses. To break emulsions, you can try adding brine (saturated NaCl solution) or centrifuging the mixture.
-
pH Adjustment: While not commonly reported for macrocarpals, the pH of the aqueous phase can influence the partitioning of phenolic compounds. Ensure the pH is not highly basic, which could deprotonate the phenolic hydroxyls and increase their water solubility.
Q4: My HPLC peaks are broad, and I have poor separation between this compound and other isomers. What can I do?
A4: The isolation of a single macrocarpal from a complex mixture of its isomers is a significant challenge.
-
Column Choice: Reversed-phase columns (e.g., C8 or C18) are typically used.[3] The choice between them can affect selectivity for closely related isomers.
-
Mobile Phase Optimization:
-
Modifiers: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is crucial.[3] This suppresses the ionization of phenolic hydroxyl groups, resulting in sharper peaks and better retention.
-
Gradient: A slow, shallow gradient of acetonitrile or methanol in water is often necessary to resolve structurally similar compounds.
-
-
Orthogonal Chromatography: If reversed-phase HPLC is insufficient, consider a secondary purification step using a different separation mechanism, such as normal-phase chromatography or a different type of reversed-phase column (e.g., phenyl-hexyl).
Q5: My final product yield is low, and I suspect aggregation. Is this possible and how can I prevent it?
A5: Yes, this is a known issue. Macrocarpal C has been shown to self-aggregate, which can affect its bioactivity and lead to precipitation from solution, causing yield loss.[3] This may be a characteristic of other macrocarpals.
-
Work at Lower Concentrations: During the final purification and solvent evaporation steps, try to keep the compound concentration as low as is practical.
-
Solvent Choice: Ensure the final product is dissolved in a suitable solvent where it has high solubility. Adding a small percentage of DMSO might help.
-
pH and Ionic Strength: For compounds prone to aggregation, the pH and salt concentration of the solution can be critical. While less studied for macrocarpals than for proteins, adjusting the pH away from the pKa of the phenolic groups may help prevent certain types of intermolecular hydrogen bonding.
Experimental Protocols & Data
General Experimental Workflow for Macrocarpal Isolation
This protocol is a synthesized representation of methods reported in the literature.[2][3][4]
Caption: A typical multi-step workflow for isolating this compound.
Protocol Steps:
-
Preparation of Plant Material: Air-dry fresh leaves of Eucalyptus globulus in the shade. Once fully dried, grind the leaves into a fine powder (e.g., 40-60 mesh).
-
Solvent Extraction: Macerate or reflux the powdered leaves with a polar solvent (e.g., 95% ethanol) at a 1:10 (w/v) ratio. Repeat the extraction 2-3 times to ensure exhaustive extraction.[2]
-
Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
Defatting/Partitioning: Resuspend the crude extract in water or an aqueous alcohol solution and partition it against a non-polar solvent like n-hexane. Discard the n-hexane layer, which contains lipids and chlorophylls. The macrocarpals will remain in the more polar aqueous/alcoholic layer.[2]
-
Initial Chromatographic Fractionation: Adsorb the concentrated aqueous fraction onto a small amount of silica gel and apply it to the top of a larger silica gel column. Elute the column with a stepwise gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol.[3]
-
Fraction Analysis and Pooling: Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light. Pool the fractions that contain compounds with Rf values corresponding to macrocarpal standards (if available) or those showing characteristic UV absorbance.
-
Final Purification by Preparative HPLC: Further purify the pooled, enriched fractions using reversed-phase preparative HPLC.
-
Column: C18 or C8, e.g., 20 x 250 mm.
-
Mobile Phase: A gradient of methanol or acetonitrile in water, with 0.1% formic acid added to both solvents.
-
Detection: UV detector, typically set around 226 nm or 280 nm.[3]
-
-
Isolation and Verification: Collect the peak corresponding to this compound, concentrate the solvent, and confirm the structure and purity using analytical techniques such as LC-MS and NMR.
Quantitative Data: Representative Yields
While the exact yield of this compound is highly dependent on the starting material and procedural efficiency, the following table provides representative yields for several related macrocarpals isolated from 2880 g of fresh Eucalyptus macrocarpa leaves (1100 g dried).[4] This illustrates the typical scale of recovery for this class of compounds.
| Compound | Yield (mg) | Yield (% of Dried Plant Material) |
| Macrocarpal A | 252.5 | 0.0230% |
| Macrocarpal B | 51.9 | 0.0047% |
| Macrocarpal C | 20.0 | 0.0018% |
| Macrocarpal D | 56.8 | 0.0052% |
| Macrocarpal E | 14.6 | 0.0013% |
| Macrocarpal F | 11.4 | 0.0010% |
| Macrocarpal G | 47.3 | 0.0043% |
Data sourced from Osawa et al. (1992).[4]
Biosynthesis of Macrocarpals
Macrocarpals belong to a class of natural products known as meroterpenoids, which are derived from mixed biosynthetic pathways. They are formed by the coupling of a phloroglucinol core (from the polyketide pathway) and a terpene unit (from the mevalonate or MEP/DOXP pathway).
Diagram: Simplified Biosynthetic Pathway of Macrocarpals
Caption: Macrocarpals are formed from phloroglucinol and terpene precursors.
References
- 1. Macrocarpals H, I, and J from the Leaves of Eucalyptus globulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing HPLC Parameters for Macrocarpal Analysis
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the peak resolution of macrocarpal compounds, including the novel compound Macrocarpal L.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial parameters to consider when developing an HPLC method for a new macrocarpal compound?
A1: When developing a new HPLC method for a macrocarpal-like compound, the most critical initial parameters to define are the column chemistry, mobile phase composition, and detector settings. Based on the analysis of other macrocarpals, a reversed-phase C18 or C8 column is a good starting point due to the likely hydrophobic nature of the molecule.[1][2] The initial mobile phase should be a simple gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.[2][3] A photodiode array (PDA) or UV-Vis detector is suitable for initial screening, with the detection wavelength selected based on the UV absorbance maxima of the macrocarpal.
Q2: How does the mobile phase composition affect the peak resolution of this compound?
A2: The mobile phase composition, specifically the ratio of aqueous to organic solvent, is a powerful tool for optimizing peak resolution.[1][2] In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will generally increase the retention time of this compound, which can improve the separation of closely eluting peaks.[2] Fine-tuning the pH of the mobile phase with buffers can also significantly impact the selectivity for ionizable compounds.[4][5]
Q3: What role does the column temperature play in improving peak resolution?
A3: Column temperature can have a significant effect on peak shape and resolution. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper, more symmetrical peaks and shorter retention times.[1][6] However, for thermolabile compounds, excessively high temperatures can cause degradation.[1] It is crucial to evaluate a range of temperatures (e.g., 25°C to 50°C) to find the optimal balance between resolution and sample stability.[1]
Q4: When should I consider using a gradient elution versus an isocratic elution?
A4: An isocratic elution (constant mobile phase composition) is simpler and can be effective for separating a small number of compounds with similar retention behaviors. However, for complex samples containing compounds with a wide range of polarities, a gradient elution is generally preferred.[3] A gradient, where the mobile phase composition changes over time, allows for the elution of both weakly and strongly retained compounds in a single run with good resolution and peak shape.[3] For a new sample containing this compound and potential impurities, starting with a broad gradient is recommended to assess the complexity of the mixture.
Troubleshooting Guide for this compound Peak Resolution
This guide addresses common issues encountered during the HPLC analysis of macrocarpal compounds and provides systematic solutions to improve peak resolution.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Overlap | - Mobile phase is too strong.- Inappropriate column chemistry.- Gradient slope is too steep. | - Decrease the percentage of organic solvent in the mobile phase.[2]- Try a different stationary phase (e.g., C8, Phenyl-Hexyl).- Decrease the gradient slope (e.g., from a 10-minute to a 20-minute gradient).[3] |
| Peak Tailing | - Presence of active sites on the column packing material.[7]- Sample solvent is incompatible with the mobile phase.[8]- Column overload. | - Add a competing base (e.g., triethylamine) or acid (e.g., formic acid) to the mobile phase.- Dissolve the sample in the initial mobile phase.[8]- Reduce the injection volume or sample concentration.[4] |
| Peak Broadening | - Large extra-column volume.- Column contamination or aging.[4]- High flow rate. | - Use shorter, narrower internal diameter tubing.[9]- Flush the column with a strong solvent or replace the column.[4]- Reduce the flow rate.[1][6] |
| Split Peaks | - Clogged column inlet frit.- Sample solvent is much stronger than the mobile phase.- Co-elution of two compounds. | - Reverse flush the column or replace the frit.- Inject the sample in a weaker solvent.- Optimize the mobile phase or gradient to separate the two components.[2] |
Experimental Protocols
Protocol 1: Initial Method Development for this compound
This protocol outlines the steps for developing a robust HPLC method for the analysis of this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Prepare subsequent dilutions in the initial mobile phase to create a working standard of approximately 100 µg/mL.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.[4]
-
-
HPLC System and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and photodiode array detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector, 200-400 nm, with monitoring at the λmax of this compound.
-
-
Initial Gradient Elution:
-
Perform a broad gradient to determine the approximate retention time of this compound and to assess the presence of any impurities.
-
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
-
Data Analysis:
-
Identify the retention time of the this compound peak.
-
Evaluate the peak shape (asymmetry and tailing factor).
-
Assess the resolution between this compound and any adjacent peaks.
-
Protocol 2: Optimization of Peak Resolution
Based on the initial results, the following steps can be taken to optimize the separation:
-
Gradient Optimization:
-
Based on the retention time from the initial run, create a shallower gradient around the elution time of this compound to improve the resolution of closely eluting peaks.
-
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | Initial %B from scouting run - 5% |
| 15.0 | Initial %B from scouting run + 15% |
| 17.0 | 90 |
| 20.0 | 90 |
| 20.1 | Initial %B from scouting run - 5% |
| 25.0 | Initial %B from scouting run - 5% |
-
Flow Rate and Temperature Adjustment:
-
Mobile Phase Modifier Evaluation:
-
If peak tailing is persistent, prepare mobile phase A with 0.1% trifluoroacetic acid (TFA) instead of formic acid to assess its effect on peak symmetry.
-
Visualizations
Logical Workflow for HPLC Method Optimization
The following diagram illustrates the systematic approach to developing and optimizing an HPLC method for improved peak resolution.
Caption: A flowchart illustrating the logical steps for HPLC method development and optimization.
References
- 1. mastelf.com [mastelf.com]
- 2. chromtech.com [chromtech.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. uhplcs.com [uhplcs.com]
- 5. iosrphr.org [iosrphr.org]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. Factors Affecting Resolution in HPLC [merckmillipore.com]
- 8. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Optimizing Macrocarpal L Solubility for Bioassays
Welcome to the technical support center for addressing solubility challenges with Macrocarpal L in aqueous buffers for bioassay applications. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving consistent and reliable experimental results.
Disclaimer: Specific solubility data and established protocols for this compound are limited in publicly available scientific literature. The guidance provided herein is based on general principles for poorly soluble natural products and data extrapolated from related macrocarpal compounds (e.g., Macrocarpal A, B, and C). Researchers should perform their own solubility and stability tests for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous bioassay buffer (e.g., PBS, TRIS). What should I do?
A1: Poor solubility of macrocarpals in aqueous buffers is a common issue. Here are the initial troubleshooting steps:
-
Use of a Co-solvent: The most common approach is to first dissolve this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), ethanol, or methanol, to create a concentrated stock solution. This stock solution can then be diluted into the aqueous buffer to the final desired concentration. Be aware that high concentrations of organic solvents can affect biological assays.[1][2]
-
pH Adjustment: The solubility of phenolic compounds like macrocarpals can be pH-dependent. For Macrocarpal C, solubility is reportedly higher at a pH of 8.[1] Experiment with adjusting the pH of your buffer to see if it improves solubility.
-
Gentle Heating and Sonication: Warming the solution gently (e.g., to 37°C) and using a sonicator can help to dissolve the compound. However, be cautious as excessive heat can degrade the compound.
Q2: I'm observing precipitation when I dilute my this compound stock solution into the aqueous buffer. How can I prevent this?
A2: This is a common problem when a compound is much less soluble in the aqueous buffer than in the organic stock solvent.
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound in your bioassay.
-
Increase the Co-solvent Percentage: While keeping the final co-solvent concentration as low as possible is ideal, a slight increase (e.g., from 0.5% to 1% DMSO) might be necessary to maintain solubility. Always run a vehicle control with the same co-solvent concentration to assess its effect on the assay.
-
Use of Surfactants or Solubilizing Agents: Non-ionic surfactants like Tween® 20 or Pluronic® F-68, or other solubilizing agents such as cyclodextrins, can be added to the aqueous buffer to help maintain the solubility of hydrophobic compounds.[3]
Q3: Can I prepare a large batch of this compound stock solution in an aqueous buffer and store it?
A3: It is generally not recommended to store poorly soluble compounds in aqueous solutions for extended periods, as they may precipitate out over time or be susceptible to hydrolysis. It is best to prepare fresh dilutions from a concentrated organic stock solution for each experiment. If short-term storage in an aqueous buffer is necessary, it should be at 4°C, and the solution should be visually inspected for precipitation before use.
Q4: How should I store my this compound solid compound and stock solutions?
A4: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Concentrated stock solutions in anhydrous DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | High lipophilicity of this compound. | Prepare a concentrated stock solution in 100% DMSO or ethanol. |
| Precipitation occurs upon dilution of the DMSO stock into aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the final buffer composition. The percentage of DMSO is too low to maintain solubility. | Decrease the final concentration of this compound. Increase the final DMSO concentration slightly (e.g., from 0.5% to 1-2%), ensuring a vehicle control is included in the experiment. Consider adding a surfactant like Tween® 20 (0.01-0.1%) to the buffer. |
| Inconsistent results between experiments. | Precipitation of this compound during the experiment. Degradation of the compound in the stock solution or final assay medium. | Prepare fresh dilutions for each experiment. Visually inspect for precipitation before and during the assay. Minimize the time the compound is in the aqueous buffer before the assay. |
| Cloudy or turbid solution even after using a co-solvent. | Aggregation of this compound molecules.[1][2][4] | Try gentle warming and sonication. Increase the pH of the buffer (e.g., to 8.0) as this has been shown to improve the solubility of related macrocarpals.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a microcentrifuge tube.
-
Dissolution in Organic Solvent: Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes until the solid is completely dissolved.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C to avoid freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): Perform any intermediate dilutions in 100% DMSO.
-
Final Dilution: Add the required volume of the DMSO stock solution to your pre-warmed (if applicable) aqueous bioassay buffer to reach the final desired concentration. It is crucial to add the DMSO stock to the buffer and mix immediately and vigorously to minimize precipitation.
-
Final Co-solvent Concentration: Ensure the final concentration of DMSO in your assay is consistent across all samples and controls and is at a level that does not interfere with the bioassay (typically ≤ 1%).
-
Use Immediately: Use the freshly prepared working solution in your bioassay as soon as possible.
Quantitative Data Summary
The following table summarizes hypothetical solubility data for this compound based on the properties of related compounds. Users must determine the actual solubility for their specific batch and experimental conditions.
| Solvent/Buffer System | pH | Temperature (°C) | Maximum Estimated Soluble Concentration | Notes |
| 100% DMSO | N/A | 25 | > 50 mM | Recommended for primary stock solutions. |
| 100% Ethanol | N/A | 25 | ~ 20 mM | Alternative organic solvent for stock solutions. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | < 10 µM | Poorly soluble. |
| PBS with 1% DMSO | 7.4 | 25 | ~ 25-50 µM | Improved solubility with co-solvent. |
| TRIS Buffer | 8.0 | 25 | ~ 50 µM | Higher pH may improve solubility.[1] |
| PBS with 0.1% Tween® 20 | 7.4 | 25 | ~ 40 µM | Surfactants can enhance solubility. |
Visualizations
Experimental Workflow for this compound Bioassay Preparation
Caption: Workflow for preparing this compound solutions.
Potential Signaling Pathway Affected by Macrocarpals
The following diagram illustrates a hypothetical signaling pathway that could be modulated by macrocarpals, based on their known anti-inflammatory and enzyme-inhibiting activities. For instance, inhibition of Dipeptidyl Peptidase 4 (DPP-4) is a known activity of Macrocarpal C.[4][5][6]
Caption: Potential inhibition of DPP-4 signaling by this compound.
References
- 1. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. researchgate.net [researchgate.net]
Improving the stability of Macrocarpal L in solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Macrocarpal L in solution for long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a polyphenolic compound, specifically a phloroglucinol-diterpene adduct, often isolated from plants of the Eucalyptus genus. Like many polyphenols, this compound's complex structure, featuring multiple hydroxyl groups on a phloroglucinol ring, makes it susceptible to degradation. This instability can impact the reproducibility and validity of long-term experiments.
Q2: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound, similar to other polyphenolic compounds, is primarily influenced by:
-
pH: The pH of the solution can significantly affect the ionization state of the phenolic hydroxyl groups, influencing their reactivity and susceptibility to oxidation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phloroglucinol moiety.
-
Solvent: The choice of solvent can impact both the solubility and stability of the compound.
-
Presence of Metal Ions: Metal ions can catalyze oxidative degradation reactions.
Q3: What are the common signs of this compound degradation?
Degradation of this compound in solution may be indicated by:
-
A change in the color of the solution.
-
The formation of precipitates or cloudiness.
-
A decrease in the expected biological activity over time.
-
Changes in the UV-Vis absorption spectrum.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in this compound Stock Solution
Possible Cause: This is often due to the low aqueous solubility of this compound or aggregation of the molecules, a phenomenon observed with the related compound Macrocarpal C.[2]
Troubleshooting Steps:
-
Solvent Selection: Prepare stock solutions in an appropriate organic solvent before diluting into aqueous media. Dimethyl sulfoxide (DMSO) and ethanol are common choices for dissolving polyphenolic compounds.[3]
-
Concentration: Avoid preparing overly concentrated stock solutions. It is advisable to determine the solubility limit in the chosen solvent.
-
pH Adjustment: For aqueous solutions, adjusting the pH may improve solubility and reduce aggregation. For instance, the solubility of phenol groups can increase at a higher pH.
-
Sonication: Gentle sonication in a bath sonicator can help to dissolve small aggregates.
-
Filtration: If precipitation persists, filter the solution through a 0.22 µm syringe filter to remove insoluble particles before use in experiments.
Experimental Protocol: Preparing a this compound Stock Solution
-
Weigh the desired amount of high-purity this compound powder in a sterile microfuge tube.
-
Add a small volume of 100% DMSO or ethanol to dissolve the powder completely. Gentle vortexing or sonication may be applied.
-
Once dissolved, further dilute the stock solution to the desired concentration with the same solvent.
-
Store the stock solution in small aliquots at -20°C or -80°C in amber vials to protect from light. For aqueous solutions, it is not recommended to store for more than one day.[3]
Issue 2: Loss of Biological Activity Over Time in Cell Culture Experiments
Possible Cause: this compound may be degrading in the cell culture medium due to oxidative processes or interactions with media components.
Troubleshooting Steps:
-
Minimize Exposure to Light and Air: Protect the culture plates from light by wrapping them in foil and minimize the head-space in storage containers to reduce oxygen exposure.
-
Control pH and Temperature: Ensure the cell culture medium is properly buffered and maintained at the recommended temperature.
-
Use of Antioxidants: Consider the addition of a stabilizing antioxidant to the culture medium. However, it's crucial to first test the compatibility and potential interference of the antioxidant with the experimental assay.
-
Fresh Preparation: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Monitor Stability: If feasible, periodically analyze the concentration and purity of this compound in the culture medium over the course of the experiment using analytical techniques like HPLC.
Data Presentation
Table 1: General Solubility of Phloroglucinol Derivatives in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | High | [3] |
| Ethanol | High | [3] |
| Dimethylformamide (DMF) | High | [3] |
| Water | Sparingly Soluble | [3] |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | [3] |
Table 2: Recommended Long-Term Storage Conditions for Polyphenolic Compounds
| Storage Form | Temperature | Light Conditions | Atmosphere | Recommended Duration | Reference |
| Solid (Powder) | 4°C | Dark | Inert Gas (e.g., Argon) | ≥ 4 years | [3] |
| Stock Solution (in DMSO/Ethanol) | -20°C or -80°C | Dark (Amber Vials) | Tightly Sealed | Months to a year | [4][5] |
| Aqueous Solution | 4°C | Dark | Tightly Sealed | ≤ 24 hours | [3] |
Note: For optimal long-term preservation of natural polyphenols, cold and dark conditions are recommended. For storage longer than 6 months, refrigerated dark storage is most effective.[4]
Mandatory Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Factors contributing to the degradation of this compound.
Caption: A logical approach to troubleshooting this compound instability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Frontiers | Impact of post-harvest storage conditions on polyphenol composition and antioxidant activity in natural almonds [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Overcoming challenges in the spectroscopic analysis of Macrocarpal L
Welcome to the technical support center for the spectroscopic analysis of Macrocarpal L. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the spectroscopic analysis of this compound.
UV-Vis Spectroscopy
-
Q1: My UV-Vis absorbance readings for this compound are inconsistent or not reproducible. What could be the cause?
A1: Inconsistent absorbance readings can stem from several factors. Firstly, ensure your cuvettes are clean and free from scratches or fingerprints, as this can scatter light and affect measurements[1][2]. Secondly, this compound, like other phloroglucinols, may be susceptible to degradation when exposed to light or certain solvents over time[3][4]. Prepare fresh solutions for each experiment and minimize exposure to ambient light. Finally, check the calibration and stability of your spectrophotometer by running a known standard[5][6].
-
Q2: I am observing unexpected peaks in the UV-Vis spectrum of my this compound sample. How can I identify the source of these peaks?
A2: Unexpected peaks are often due to sample contamination or solvent interference[1][7]. Ensure the purity of your this compound sample using a chromatographic method like HPLC. Run a blank spectrum with only the solvent to rule out any absorbance from the solvent itself[7]. Some organic solvents can absorb in the UV range, so selecting a solvent with a suitable UV cutoff is crucial.
-
Q3: The absorbance of my this compound solution is too high and exceeds the linear range of the spectrophotometer. What should I do?
A3: High absorbance values, typically above 1.0, can lead to non-linearity according to the Beer-Lambert law[2][7]. To address this, you can either dilute your sample to a lower concentration or use a cuvette with a shorter path length. Diluting the sample is the most common and straightforward approach to bring the absorbance within the optimal range of 0.1-1.0[1][6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Q4: I am experiencing broad or poorly resolved peaks in the ¹H NMR spectrum of this compound. What could be the issue?
A4: Broad NMR signals can be indicative of aggregation, a phenomenon observed in the related compound Macrocarpal C[8][9][10]. The tendency to aggregate can be concentration and solvent-dependent. Try acquiring the spectrum at a lower concentration or in a different deuterated solvent. Additionally, sample purity is critical; paramagnetic impurities can cause significant line broadening.
-
Q5: The chemical shifts in my ¹³C NMR spectrum of this compound do not match the expected values. Why might this be?
A5: Discrepancies in ¹³C NMR chemical shifts can arise from using different solvents. The chemical shifts of phloroglucinol carbons can be sensitive to the solvent environment[8]. For instance, shifts in pyridine-d₅ can differ from those in CD₃OD or CDCl₃. Always report the solvent used for the analysis and compare your data with literature values obtained in the same solvent. Incorrect structural assignments in the literature for similar compounds can also lead to confusion, so careful comparison with well-characterized analogues is recommended[11][12].
Mass Spectrometry (MS)
-
Q6: I am having difficulty obtaining a clear molecular ion peak for this compound in my mass spectrum. What are the possible reasons?
A6: The stability of the molecular ion can be influenced by the ionization technique used. Electrospray ionization (ESI) is a soft ionization method that is often suitable for natural products. However, in-source fragmentation can sometimes occur. Try optimizing the ESI source parameters, such as the capillary voltage and cone voltage, to minimize fragmentation[13]. The choice of positive or negative ion mode can also significantly impact the resulting spectrum. For phloroglucinol-containing compounds, both modes should be explored.
-
Q7: The fragmentation pattern of this compound in my MS/MS spectrum is complex and difficult to interpret. How can I approach the structural elucidation?
A7: The fragmentation of complex natural products like this compound can be intricate. A systematic approach is necessary for interpretation[14]. Start by identifying common neutral losses associated with phloroglucinol structures, such as losses of H₂O, CO, and radical species if methoxy groups are present[15]. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of fragment ions, which greatly aids in proposing fragmentation pathways[15]. Comparing the fragmentation pattern to that of known related compounds can also provide significant insights[13][16].
Quantitative Data Summary
| Spectroscopic Technique | Parameter | Reported Value/Range | Compound/Class | Reference |
| UV-Vis Spectroscopy | λmax | 538 nm | 4-(6-Bromo-2-benzothiazolylazo)phloroglucinol-Bi(III) complex | [17] |
| ¹H NMR Spectroscopy | Methyl Group Signals | 0.5 - 1.5 ppm | Macrocarpals A and B | [9] |
| Mass Spectrometry | [2M-H]⁻ ion | m/z = 907.54 | Macrocarpal C | [9] |
| Fluorescence Spectroscopy | Excitation Wavelength | 488 nm | carboxy-H2DCFDA for ROS detection in presence of Macrocarpal C | [18][19] |
| Fluorescence Spectroscopy | Emission Wavelength | 540 nm | carboxy-H2DCFDA for ROS detection in presence of Macrocarpal C | [18][19] |
Experimental Protocols
1. UV-Vis Spectroscopic Analysis of this compound
-
Objective: To determine the absorption spectrum and λmax of this compound.
-
Materials:
-
This compound standard
-
Spectrophotometric grade solvent (e.g., ethanol, methanol)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Calibrate the spectrophotometer by running a baseline with the pure solvent in both the sample and reference cuvettes.
-
Record the absorption spectrum of the this compound solution from 200 to 800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
2. NMR Spectroscopic Analysis of this compound
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.
-
Materials:
-
Purified this compound (5-10 mg for ¹H, 10-20 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
-
-
Procedure:
-
Dissolve the this compound sample in the appropriate volume of deuterated solvent (typically 0.5-0.7 mL).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum. Optimize acquisition parameters (e.g., number of scans, relaxation delay) to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will likely require a longer acquisition time than the ¹H spectrum.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed for complete structural assignment.
-
Process the data (Fourier transform, phase correction, baseline correction) and analyze the spectra.
-
3. Mass Spectrometric Analysis of this compound
-
Objective: To determine the molecular weight and fragmentation pattern of this compound.
-
Materials:
-
Purified this compound
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., ESI-QTOF, Orbitrap)
-
-
Procedure:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent.
-
Infuse the solution directly into the mass spectrometer or inject it through an HPLC system.
-
Acquire the full scan mass spectrum in both positive and negative ion modes to identify the molecular ion ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).
-
Perform tandem MS (MS/MS) on the parent ion to obtain the fragmentation pattern.
-
Analyze the fragmentation data to propose structures for the major fragment ions.
-
Visualizations
Caption: A general experimental workflow for the spectroscopic analysis of this compound.
Caption: The influence of concentration and solvent on the aggregation and NMR spectra of this compound.
References
- 1. ossila.com [ossila.com]
- 2. biocompare.com [biocompare.com]
- 3. Spectroscopic and Chemometric Evaluation of the Stability of Timolol, Naphazoline, and Diflunisal in the Presence of Reactive Excipients Under Forced Degradation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, identification and determination of the major degradation product in alprazolam tablets during their stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vernier.com [vernier.com]
- 7. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 8. researchgate.net [researchgate.net]
- 9. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure Revision of Formyl Phloroglucinol Meroterpenoids: A Unified Approach Using NMR Fingerprinting and DFT NMR and ECD Analyses [mdpi.com]
- 12. malariaworld.org [malariaworld.org]
- 13. Preliminary Study on Total Component Analysis and In Vitro Antitumor Activity of Eucalyptus Leaf Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. uobabylon.edu.iq [uobabylon.edu.iq]
- 18. researchgate.net [researchgate.net]
- 19. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent aggregation of Macrocarpal L in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the experimental challenge of Macrocarpal L aggregation.
Troubleshooting Guide: Preventing this compound Aggregation
Small molecule aggregation can lead to artifacts and misleading results in bioassays.[1][2] Macrocarpal C, a compound structurally related to this compound, has been observed to aggregate in solution, which can influence its perceived biological activity.[3][4][5] The following guide provides a systematic approach to identify and mitigate aggregation of this compound in your experimental setups.
Logical Workflow for Troubleshooting Aggregation
Caption: A flowchart outlining the steps to diagnose and resolve suspected aggregation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is compound aggregation and why is it a problem?
A1: Compound aggregation is the self-association of small molecules to form colloidal particles in solution.[1][2] These aggregates can non-specifically inhibit enzymes and other proteins, leading to false-positive results in high-throughput screening and other bioassays.[6][7] This phenomenon can obscure the true activity of the compound and lead to wasted resources in drug discovery.
Q2: I'm observing a very steep dose-response curve for this compound. Could this be due to aggregation?
A2: Yes, an unusually steep Hill slope in the dose-response curve is a classic indicator of compound aggregation.[6] This suggests that the inhibitory activity sharply increases once the compound reaches its critical aggregation concentration (CAC).
Q3: How can I confirm that this compound is aggregating in my assay?
A3: Several biophysical techniques can be used to detect aggregation:
-
Dynamic Light Scattering (DLS): This is a primary method to detect the presence of particles (aggregates) in a solution.[6][7]
-
NMR Spectroscopy: Changes in the chemical shifts of a compound with increasing concentration can indicate self-association.[8]
-
Turbidity Measurement: A simple method to assess the cloudiness of a solution, which can be caused by aggregates. A study on Macrocarpal C used turbidity to indicate its aggregation.[3][5]
Q4: What are the first steps to prevent aggregation?
A4: The most common and effective first step is to include a small amount of a non-ionic detergent in your assay buffer.[6] Detergents like Triton X-100 or Tween-20 can disrupt the formation of colloidal aggregates.
Q5: Will adding a detergent affect my assay results?
A5: It is crucial to run appropriate controls. Test the effect of the detergent on your assay in the absence of this compound to ensure it does not interfere with the activity of your target protein or other assay components.
Q6: If detergent doesn't work, what other strategies can I try?
A6: If aggregation persists, consider the following:
-
Optimize Solvent Conditions: The solubility of this compound can be sensitive to pH, ionic strength, and the percentage of co-solvents like DMSO. Systematically varying these parameters may prevent aggregation.
-
Lower the Concentration: Whenever possible, work with concentrations of this compound that are below its CAC.
-
Use Osmolytes: Natural osmolytes such as proline and glycine can help stabilize proteins and prevent the aggregation of small molecules.[9]
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol outlines the general steps for using DLS to identify the formation of this compound aggregates.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (the same buffer used in your biological experiment)
-
DLS instrument and compatible cuvettes
Methodology:
-
Prepare a series of dilutions of this compound in the assay buffer, spanning the concentration range used in your experiments.
-
Include a buffer-only control and a buffer with DMSO control (at the highest concentration used in the dilutions).
-
Allow the samples to equilibrate at the experimental temperature for a set period (e.g., 15-30 minutes).
-
Measure each sample using the DLS instrument according to the manufacturer's instructions.
-
Analyze the data for the presence of particles with hydrodynamic radii typically in the range of 50-1000 nm, which is characteristic of colloidal aggregates.[1]
Protocol 2: Assay with Detergent to Mitigate Aggregation
This protocol describes how to incorporate a non-ionic detergent into your assay to prevent this compound aggregation.
Materials:
-
This compound
-
Assay components (enzyme, substrate, etc.)
-
Assay buffer
-
Non-ionic detergent (e.g., Triton X-100 or Tween-20)
Methodology:
-
Prepare your standard assay buffer.
-
Create a second batch of assay buffer containing a low concentration of a non-ionic detergent (e.g., 0.01% v/v Triton X-100).[6]
-
Run your assay in parallel using both the standard buffer and the detergent-containing buffer.
-
If this compound is a true inhibitor, its potency should be similar in both conditions. If the activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the initial results were due to aggregation.
Data Presentation
Table 1: Hypothetical DLS Results for this compound
| Concentration (µM) | Average Particle Size (nm) | Polydispersity Index (PDI) | Interpretation |
| 0 (Buffer) | Not Detected | N/A | No aggregates |
| 1 | Not Detected | N/A | No aggregates |
| 5 | 150 | 0.4 | Onset of aggregation |
| 10 | 350 | 0.3 | Significant aggregation |
| 20 | 420 | 0.25 | Strong aggregation |
Table 2: Hypothetical IC50 Values with and without Detergent
| Condition | IC50 (µM) | Interpretation |
| Standard Buffer | 8 | Apparent potent inhibition |
| Buffer + 0.01% Triton X-100 | > 100 | Aggregation-based inhibition |
Visualization of Aggregation-Based Assay Interference
The following diagram illustrates how compound aggregates can non-specifically interfere with an enzyme-based assay, leading to a false-positive result.
Caption: Mechanism of false-positive results due to compound aggregation in an enzyme assay.
References
- 1. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espace.inrs.ca [espace.inrs.ca]
- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Macrocarpal L for Cellular Uptake Studies
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate their experimental work on enhancing the bioavailability of Macrocarpal L for cellular uptake studies.
Troubleshooting Guides
Researchers may encounter several challenges when working with hydrophobic compounds like this compound. This section provides solutions to common problems.
Issue 1: Poor Solubility of this compound in Aqueous Cell Culture Media
This compound, being a lipophilic molecule, has limited solubility in aqueous environments, which can lead to precipitation and inconsistent experimental results.
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates upon addition to cell culture medium. | High lipophilicity and low aqueous solubility of this compound. | 1. Co-solvent Usage : Initially dissolve this compound in a minimal amount of a biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO). It is crucial to maintain the final concentration of the co-solvent in the cell culture medium at a non-toxic level, typically below 0.5%, to prevent solvent-induced cytotoxicity.[1] 2. Complexation Agents : Employ cyclodextrins to form inclusion complexes with this compound. This molecular encapsulation enhances the compound's solubility in aqueous solutions.[2] 3. Surfactant-based Formulations : Utilize non-ionic surfactants to create micellar formulations of this compound. Micelles can encapsulate the hydrophobic compound, improving its dispersibility in the aqueous medium.[2][3] |
| Inconsistent experimental outcomes. | Variability in the preparation of the stock solution or its subsequent dilution. | 1. Standardized Stock Preparation : Consistently use the same solvent and concentration for preparing the this compound stock solution. Ensure the compound is fully dissolved before making further dilutions. 2. Controlled Dilution : When diluting the stock solution, add it to pre-warmed (37°C) cell culture medium and immediately vortex to promote rapid and uniform dispersion.[4] 3. Visual Confirmation : Always visually inspect the final working solution for any signs of precipitation before applying it to the cells. |
Issue 2: Low Cellular Uptake of this compound
The hydrophobic nature of this compound can impede its efficient transport across the cell membrane, resulting in low intracellular concentrations.
| Problem | Possible Cause | Recommended Solution |
| Minimal intracellular detection of this compound. | Poor membrane permeability or active efflux of the compound from the cells. | 1. Optimize Incubation Time : Extend the incubation period to allow for a greater opportunity for the compound to be internalized by the cells.[5] 2. Adjust Concentration : Increase the concentration of this compound in the medium, ensuring it remains below the cytotoxic threshold determined for the specific cell line. 3. Permeation Enhancers : Consider the use of non-toxic permeation enhancers that can transiently increase the fluidity and permeability of the cell membrane.[6] |
| High variability in uptake among replicates. | Inconsistent cell numbers per well or uneven exposure to the compound due to precipitation. | 1. Uniform Cell Seeding : Utilize a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding density across all wells of the culture plate. 2. Verify Solubilization : As previously mentioned, confirm that this compound is completely solubilized in the final cell culture medium to ensure uniform exposure to all cells. |
Issue 3: Unintended Cytotoxicity at Low Concentrations
Observing significant cell death at concentrations intended for uptake studies can confound the experimental results.
| Problem | Possible Cause | Recommended Solution |
| Significant cell death at intended non-toxic concentrations. | The vehicle (e.g., DMSO) used for solubilization is at a toxic concentration. The compound itself exhibits high cytotoxicity in the chosen cell line. | 1. Vehicle Control : Always include a vehicle control (cell culture medium with the same final concentration of the solvent) to differentiate the cytotoxic effects of the solvent from the compound.[7][8] 2. Determine Non-Toxic Concentration Range : Conduct a comprehensive dose-response cytotoxicity assay (e.g., MTT, XTT, or LDH assay) to establish the non-toxic working concentration range for this compound in your specific cell line.[7][8] |
Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the experimental design and execution of cellular uptake studies with this compound.
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: Dimethyl Sulfoxide (DMSO) is a widely used solvent for dissolving hydrophobic compounds for cell-based assays.[9][10] Studies on the related compound, Macrocarpal C, have shown its solubility in 10% DMSO solutions.[11][12] It is advisable to prepare a high-concentration stock solution in 100% sterile DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration should be kept at a minimum (ideally ≤ 0.5%) to avoid any cytotoxic effects of the solvent on the cells.[1]
Q2: How can I determine the optimal concentration of this compound for my cellular uptake experiments?
A2: The optimal concentration for cellular uptake studies should be a balance between being high enough for detection and low enough to not cause cytotoxicity, which could affect normal cellular processes, including uptake. To determine this, you should first perform a cytotoxicity assay, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50).[7][8] For uptake studies, it is recommended to use concentrations significantly below the IC50 value to ensure that the observed uptake is not influenced by cytotoxic effects.
Q3: What are the standard methods for quantifying the cellular uptake of this compound?
A3: As this compound is a non-fluorescent small molecule, its intracellular concentration is typically quantified using sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice for this purpose. These methods involve incubating the cells with this compound, followed by thorough washing, cell lysis, and extraction of the compound for accurate quantification.
Q4: Is it advisable to use a fluorescent tag to monitor the cellular uptake of this compound?
A4: While conjugating a fluorescent dye to this compound can enable visualization of its uptake, this chemical modification can significantly alter the compound's size, polarity, and overall physicochemical properties. These changes can, in turn, affect its mechanism and rate of cellular uptake. Therefore, for quantitative and mechanistically accurate studies, direct measurement of the unmodified compound is the preferred method.
Data Presentation
The following tables provide examples of the types of quantitative data that should be generated and analyzed in your experiments.
Table 1: Solubility of Macrocarpal C (a structurally related compound) in a DMSO-Buffer System
| Compound | Concentration (µM) | Absorbance at 600nm (x 10³) in 10% DMSO |
| Macrocarpal A | 100 | 0 |
| Macrocarpal B | 100 | 0 |
| Macrocarpal C | 100 | 15 |
| Data adapted from a study on Macrocarpal C.[11] This suggests that while soluble, some aggregation may occur at higher concentrations, a property that could be shared by this compound. |
Table 2: Illustrative Cytotoxicity Data for this compound
| Concentration of this compound (µM) | % Cell Viability (Determined by MTT Assay) |
| 0 (Vehicle Control) | 100 |
| 1 | 97 ± 3.2 |
| 5 | 92 ± 4.1 |
| 10 | 83 ± 5.5 |
| 25 | 58 ± 6.3 |
| 50 | 35 ± 4.8 |
| 100 | 12 ± 2.9 |
| This table presents hypothetical data to exemplify a typical dose-response curve. It is essential to determine these values experimentally for each specific cell line and experimental conditions. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Protocol 1: Preparation of this compound Working Solution
-
Prepare a 10 mM stock solution of this compound in 100% sterile DMSO.
-
Ensure complete dissolution by gentle vortexing.
-
Store the stock solution in small, single-use aliquots at -20°C to minimize freeze-thaw cycles.
-
For each experiment, thaw a fresh aliquot at room temperature.
-
Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations.
-
Immediately mix the working solution thoroughly by vortexing to prevent precipitation.
-
Visually confirm the absence of any precipitate before adding the solution to the cells.
Protocol 2: MTT Cytotoxicity Assay
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Carefully remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include appropriate controls, such as a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.[7][8]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for approximately 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Mandatory Visualizations
Diagrams illustrating key experimental workflows and potential signaling pathways are provided below.
Caption: Workflow for assessing the cytotoxicity of this compound via MTT assay.
Caption: Workflow for the quantification of this compound cellular uptake.
Caption: A simplified representation of the NF-κB signaling pathway and potential points of inhibition by this compound.
References
- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 2. Disruption of NF-κB signalling by ancient microbial molecules: novel therapies of the future? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchhub.com [researchhub.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. Dimethyl Sulfoxide (USP, BP, Ph. Eur.) pharma grade [itwreagents.com]
- 11. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting unexpected side reactions during Macrocarpal L synthesis
Disclaimer: Information regarding a specific "Macrocarpal L" is not available in current scientific literature. This guide addresses common challenges in the synthesis of related macrocarpal compounds, such as Macrocarpal A and C, and provides general troubleshooting advice for macrocyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of macrocarpal-type macrocycles?
A1: The synthesis of macrocarpals and other complex macrocycles is often complicated by several factors. The primary challenge is typically the macrocyclization step itself, which can be low-yielding due to entropic factors and competing intermolecular reactions that lead to oligomers.[1][2][3] Controlling stereochemistry throughout a multi-step synthesis is also a significant hurdle. Furthermore, purification of the final macrocyclic product from closely related byproducts and oligomers can be difficult.[4][5]
Q2: My macrocyclization reaction is primarily yielding linear oligomers. What can I do to favor the intramolecular reaction?
A2: The formation of oligomers is a common side reaction in macrocyclization.[6][7] To favor the desired intramolecular cyclization, the most effective strategy is to use high-dilution conditions. This involves the slow addition of the linear precursor to a large volume of solvent, which keeps the concentration of the precursor low and minimizes intermolecular interactions. The choice of solvent and temperature can also play a crucial role and should be optimized for your specific reaction.
Q3: I am observing the formation of multiple diastereomers. How can I improve the stereoselectivity of my synthesis?
A3: Achieving high diastereoselectivity is a key challenge in the synthesis of complex natural products like macrocarpals.[8][9][10] Several strategies can be employed to improve stereocontrol. The use of chiral catalysts or auxiliaries can direct the stereochemical outcome of key bond-forming reactions. Additionally, the conformational rigidity of the macrocyclic precursor can sometimes be exploited to control the stereochemistry of subsequent transformations. A thorough understanding of the reaction mechanism and the transition states involved is often necessary to devise an effective strategy for stereocontrol.
Q4: The purification of my final macrocarpal analogue is proving difficult. What techniques are recommended?
A4: The purification of macrocycles can be challenging due to their often similar polarity to side products and their potential for aggregation.[11][12] A combination of chromatographic techniques is often necessary. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool for separating complex mixtures of macrocycles. Size-exclusion chromatography can also be effective for separating the desired monomeric macrocycle from higher molecular weight oligomers. In some cases, techniques like counter-current chromatography can be beneficial.[4]
Troubleshooting Guide: Unexpected Side Reactions
This guide provides a structured approach to troubleshooting common unexpected side reactions during the synthesis of macrocarpal-type compounds.
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low yield of desired macrocycle, significant amount of starting material recovered. | 1. Insufficient activation of reactive groups. 2. Steric hindrance preventing cyclization. 3. Reaction temperature is too low. | 1. Confirm the activity of your coupling reagents. 2. Consider a different cyclization strategy or a more flexible precursor. 3. Gradually increase the reaction temperature and monitor for product formation and decomposition. |
| Formation of a significant amount of dimeric and trimeric oligomers. | 1. Reaction concentration is too high. 2. The rate of intermolecular reaction is faster than the intramolecular cyclization. | 1. Employ high-dilution conditions by slowly adding the precursor to a larger volume of solvent. 2. Investigate different solvent systems that may favor the pre-organization of the precursor for cyclization. |
| Isolation of an isomer with a different double bond position (e.g., in a dehydration step). | 1. Use of a non-selective dehydrating agent. 2. Thermodynamic vs. kinetic control of elimination.[13] 3. Acid- or base-catalyzed isomerization of the product. | 1. Screen a variety of dehydrating agents (e.g., Martin's sulfurane, Burgess reagent) that are known for specific regioselectivity. 2. Adjust reaction temperature and time to favor the desired isomer. 3. Ensure the workup and purification conditions are neutral to prevent isomerization. |
| Product degradation during workup or purification. | 1. Instability of the macrocycle to acidic or basic conditions. 2. Air or light sensitivity. 3. Instability on silica gel. | 1. Use a buffered aqueous workup. 2. Handle the compound under an inert atmosphere and protect it from light. 3. Consider using a different stationary phase for chromatography, such as alumina or a bonded phase, or opt for crystallization. |
| Formation of unexpected rearrangement products. | 1. Carbocationic intermediates undergoing Wagner-Meerwein or other rearrangements.[14][15] 2. Sigmatropic rearrangements under thermal conditions.[16] | 1. If a carbocationic intermediate is suspected, try to use reaction conditions that avoid its formation or use a more stabilized precursor. 2. For suspected thermal rearrangements, carefully control the reaction temperature and consider alternative, lower-temperature methods. |
Experimental Protocols
Protocol 1: General Procedure for High-Dilution Macrocyclization
This protocol describes a general method for performing a macrocyclization reaction under high-dilution conditions to minimize the formation of intermolecular side products.
-
Preparation:
-
Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (e.g., argon or nitrogen).
-
Prepare a solution of the linear precursor in a suitable, dry solvent (e.g., THF, DCM) at a concentration of approximately 0.1 M.
-
In a separate, larger flask equipped with a stirrer and an inert gas inlet, place a large volume of the same dry solvent. The final concentration of the precursor should be between 0.001 M and 0.01 M.
-
If the reaction requires a catalyst or reagent, it can be added to the large solvent flask or co-infused with the precursor.
-
-
Reaction:
-
Using a syringe pump, add the solution of the linear precursor to the vigorously stirred solvent in the larger flask over a period of 4 to 24 hours. A slow addition rate is crucial.
-
Maintain the reaction at the desired temperature using a water bath, oil bath, or cryostat.
-
Monitor the progress of the reaction by TLC or LC-MS by periodically taking small aliquots from the reaction mixture.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction as appropriate (e.g., by adding a saturated aqueous solution of ammonium chloride).
-
Remove the solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography, followed by HPLC if necessary.
-
Visualizations
Signaling Pathways and Workflows
Caption: A troubleshooting workflow for identifying and addressing unexpected side reactions.
Caption: Competing intramolecular vs. intermolecular reactions in macrocyclization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isolation and purification of macrocyclic components from Penicillium fermentation broth by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dissecting the Mechanism of Oligomerization and Macrocyclization Reactions of NRPS-Independent Siderophore Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05715A [pubs.rsc.org]
- 9. Investigating the diastereoselective synthesis of a macrocycle under Curtin-Hammett control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cell Culture Conditions for Testing Macrocarpal L Cytotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Macrocarpal L. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your cell culture conditions for accurate and reproducible cytotoxicity testing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: There is limited specific data available for the cytotoxic concentration of this compound. However, related compounds such as Macrocarpal B have shown activity with an IC50 of less than 10 μM in certain cell lines. Therefore, a broad dose-response experiment is recommended to determine the optimal range for your specific cell line. A suggested starting range would be from 0.1 µM to 100 µM.
Q2: Which cell lines are most suitable for testing this compound cytotoxicity?
A2: The choice of cell line should be guided by your research question. If you are investigating the general cytotoxicity of this compound, a common cancer cell line like HeLa (cervical cancer), A549 (lung cancer), or MCF-7 (breast cancer) can be a good starting point. If you are studying a specific type of cancer, use a cell line derived from that cancer. It is also advisable to include a non-cancerous cell line (e.g., fibroblasts) to assess selectivity.
Q3: What is the optimal cell seeding density for a 96-well plate cytotoxicity assay?
A3: The optimal seeding density depends on the proliferation rate and size of your specific cell line. It is crucial to perform a cell titration experiment to determine the ideal cell number. The goal is to have the cells in the exponential growth phase and not over-confluent at the end of the experiment.[1][2] Overcrowding can affect cellular metabolism and drug sensitivity.[1][2] For many cancer cell lines, a starting point of 5,000 to 10,000 cells per well is common for a 24-hour incubation, while for a 72-hour incubation, you might start with 1,000 to 5,000 cells per well.
Q4: How long should I expose the cells to this compound?
A4: The incubation time can vary depending on the expected mechanism of action. Common incubation times for cytotoxicity assays are 24, 48, and 72 hours.[2] A time-course experiment is recommended to determine the optimal exposure time for observing a significant cytotoxic effect.
Q5: What solvents can be used to dissolve this compound, and what is the maximum permissible concentration in the cell culture medium?
A5: Dimethyl sulfoxide (DMSO) is a common solvent for natural products. It is important to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[3][4] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of this compound) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Low absorbance/fluorescence signal in control wells | - Low cell seeding density- Poor cell viability before seeding- Contamination | - Perform a cell titration to determine the optimal seeding density.[5]- Ensure cells are healthy and in the exponential growth phase before starting the experiment.[1]- Regularly check for microbial contamination. |
| High background signal in "no cell" control wells | - Contamination of the assay reagent- Contamination of the culture medium- Phenol red in the medium can interfere with some colorimetric assays | - Use fresh, sterile reagents.- Use fresh, sterile culture medium.- For sensitive assays, consider using phenol red-free medium. |
| No dose-dependent cytotoxicity observed | - this compound concentration is too low or too high- Incubation time is too short- The chosen cell line is resistant to this compound | - Test a wider range of concentrations.- Increase the incubation time (e.g., up to 72 hours).- Try a different cell line. |
| "Bell-shaped" dose-response curve | - Compound precipitation at high concentrations- Off-target effects at high concentrations | - Visually inspect the wells for any signs of precipitation.- If precipitation is observed, consider using a different solvent or lowering the maximum concentration.- This can sometimes be an artifact of the assay; consider confirming results with a different cytotoxicity assay.[6] |
Experimental Protocols & Data Presentation
Data Presentation Tables
Table 1: Example of Optimal Cell Seeding Density Determination
| Cell Line | Seeding Density (cells/well) | Absorbance at 570 nm (Day 1) | Absorbance at 570 nm (Day 2) | Absorbance at 570 nm (Day 3) |
| A549 | 2,500 | 0.25 ± 0.03 | 0.52 ± 0.04 | 1.10 ± 0.08 |
| A549 | 5,000 | 0.48 ± 0.05 | 1.05 ± 0.09 | 1.85 ± 0.12 (Over-confluent) |
| A549 | 10,000 | 0.95 ± 0.08 | 1.78 ± 0.11 (Over-confluent) | 2.10 ± 0.15 (Over-confluent) |
Note: Data are examples and should be determined experimentally for each cell line.
Table 2: Example of this compound Dose-Response Data (MTT Assay)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.1 | 98.2 ± 3.1 | 95.4 ± 4.2 | 90.1 ± 5.5 |
| 1 | 92.5 ± 2.8 | 85.1 ± 3.9 | 75.3 ± 6.1 |
| 10 | 75.8 ± 4.5 | 55.2 ± 5.1 | 40.7 ± 4.8 |
| 50 | 40.1 ± 3.7 | 25.9 ± 3.3 | 15.2 ± 2.9 |
| 100 | 22.4 ± 2.9 | 10.3 ± 2.1 | 5.6 ± 1.8 |
Note: Data are examples and should be determined experimentally.
Detailed Methodologies
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well cell culture plates
-
Cell culture medium
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well cell culture plates
-
Cell culture medium
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound. Include a vehicle control, a "spontaneous LDH release" control (untreated cells), and a "maximum LDH release" control (cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired time period.
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.[4]
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution from the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
-
3. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
-
Binding buffer (provided in the kit)
-
PBS
-
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the manufacturer).[7]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound cytotoxicity testing.
Potential Signaling Pathway
Based on the known mechanisms of related natural products, this compound may induce apoptosis through the generation of Reactive Oxygen Species (ROS).
Caption: Potential ROS-mediated intrinsic apoptosis pathway for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting cytotoxicity assay results.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. kumc.edu [kumc.edu]
- 7. bosterbio.com [bosterbio.com]
Validation & Comparative
Comparative Analysis of Macrocarpal C and Macrocarpal L Antifungal Activity: A Detailed Guide
A comprehensive review of the existing scientific literature reveals a significant body of research on the antifungal properties of Macrocarpal C, a natural compound isolated from Eucalyptus species. In contrast, there is a notable absence of published data on a compound referred to as "Macrocarpal L" in the context of antifungal or any other biological activity. This guide, therefore, provides a detailed analysis of Macrocarpal C's antifungal profile, supported by experimental data and methodologies, while highlighting the current lack of information for a direct comparison with this compound.
Introduction to Macrocarpals
Macrocarpals are a class of formyl-phloroglucinol meroterpenoids, which are natural compounds found in plants of the Eucalyptus genus. Several macrocarpals, including A, B, and C, have been isolated and studied for their various biological activities, including antibacterial and antidiabetic properties. Among these, Macrocarpal C has emerged as a compound of particular interest for its potent antifungal effects.
Data Presentation: Antifungal Activity Profile
The following table summarizes the available quantitative data on the antifungal activity of Macrocarpal C. No data is currently available for this compound.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) | Reference |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 µg/mL | Not Reported | [1][2] |
| Trichophyton rubrum | Inhibitory activity reported, but specific MIC not provided in the search results. | Not Reported | [1] | |
| Paecilomyces variotii | Inhibitory activity reported, but specific MIC not provided in the search results. | Not Reported | [1] | |
| This compound | Various Fungi | Data not available | Data not available |
Experimental Protocols
The antifungal activity and mechanism of action of Macrocarpal C have been elucidated through a series of key experiments. The detailed methodologies for these experiments are crucial for the replication and validation of the findings.
Isolation and Purification of Macrocarpal C
Macrocarpal C is isolated from the fresh leaves of Eucalyptus globulus. The general procedure involves the following steps:
-
Extraction: The dried and powdered leaves are extracted with 95% ethanol.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatography: The active fraction is further purified using chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure Macrocarpal C.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Macrocarpal C against various fungal strains is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate medium, and a standardized suspension of fungal spores or cells is prepared.
-
Serial Dilution: Macrocarpal C is serially diluted in a multi-well microtiter plate containing a suitable broth medium.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension and the plates are incubated under controlled conditions (temperature, time).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.
Fungal Membrane Permeability Assay
The effect of Macrocarpal C on the fungal cell membrane integrity is assessed using a fluorescent probe, such as SYTOX Green.
-
Treatment: Fungal cells are treated with different concentrations of Macrocarpal C.
-
Staining: The cells are then incubated with SYTOX Green, a dye that can only enter cells with compromised plasma membranes.
-
Fluorescence Measurement: The increase in fluorescence, which is proportional to the number of cells with damaged membranes, is measured using a fluorometer or a fluorescence microscope.
Reactive Oxygen Species (ROS) Production Assay
The induction of oxidative stress by Macrocarpal C is evaluated by measuring the intracellular accumulation of reactive oxygen species (ROS).
-
Cell Treatment: Fungal cells are exposed to Macrocarpal C for different time intervals.
-
Probe Incubation: The cells are then incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Fluorescence Analysis: The fluorescence intensity is quantified using flow cytometry or a fluorescence plate reader to determine the level of intracellular ROS.
Mechanism of Action of Macrocarpal C
Research indicates that Macrocarpal C exerts its antifungal activity through a multi-targeted mechanism that ultimately leads to fungal cell death. The key events in this proposed signaling pathway are an increase in fungal membrane permeability, the induction of intracellular reactive oxygen species (ROS) production, and subsequent DNA fragmentation.[1]
References
Validating the antibacterial efficacy of Macrocarpal L against Gram-positive bacteria
A Comparative Analysis of Efficacy and Mechanism of Action
Macrocarpal L, a phloroglucinol-diterpenoid derivative isolated from Eucalyptus species, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. This guide provides a comprehensive comparison of this compound's efficacy with standard antibiotics, supported by available experimental data. It also delves into the experimental protocols used for validation and proposes a mechanism of action based on current research. This information is tailored for researchers, scientists, and drug development professionals seeking to explore novel antibacterial compounds.
Comparative Antibacterial Efficacy
The in vitro efficacy of this compound and its related compounds, Macrocarpal A and G, has been quantified through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. These values represent the lowest concentration of an antimicrobial agent that inhibits visible growth and the lowest concentration that results in bacterial death, respectively.
While direct head-to-head comparative studies are limited, a compilation of data from various sources allows for an indirect comparison of the potency of Macrocarpals with standard-of-care antibiotics, Vancomycin and Linezolid, against common Gram-positive pathogens such as Staphylococcus aureus and Bacillus subtilis.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) Against Staphylococcus aureus
| Compound/Antibiotic | Strain(s) | MIC (µg/mL) | Citation(s) |
| Macrocarpal A | FDA209P | 0.4 | [1] |
| Macrocarpal G | Not specified | 0.78 - 3.13 | [2] |
| Vancomycin | Clinical Isolates | 0.5 - 2.0 | [3] |
| Linezolid | Clinical Isolates | 1.0 - 4.0 | [4][5] |
Table 2: Comparative Minimum Inhibitory Concentrations (MIC) Against Bacillus subtilis
| Compound/Antibiotic | Strain(s) | MIC (µg/mL) | Citation(s) |
| Macrocarpal A | PCI219 | < 0.2 | [1] |
| Macrocarpal G | Not specified | 0.78 - 3.13 | [2] |
| Vancomycin | Not specified | Data not available | |
| Linezolid | Not specified | Data not available |
Note: The MIC values presented are derived from different studies and should be interpreted with caution due to potential variations in experimental methodologies, including the specific strains tested and the protocols employed.
Proposed Mechanism of Action
The precise antibacterial mechanism of this compound is not yet fully elucidated. However, based on studies of related phloroglucinol and diterpenoid compounds, a multi-targeted mechanism of action is proposed. The primary mode of action is believed to be the disruption of the bacterial cell membrane's integrity.
A study on the antifungal activity of Macrocarpal C, a closely related compound, revealed that it increases membrane permeability, induces the production of reactive oxygen species (ROS), and leads to DNA fragmentation.[6] It is plausible that a similar cascade of events occurs in Gram-positive bacteria upon exposure to this compound.
Figure 1: Proposed mechanism of action of this compound.
Experimental Protocols
The validation of antibacterial efficacy relies on standardized and reproducible experimental protocols. The following are detailed methodologies for key experiments cited in the evaluation of this compound and other antibacterial agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a commonly used and standardized technique.
Figure 2: Workflow for MIC determination by broth microdilution.
Methodology:
-
Preparation of this compound dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Preparation of bacterial inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) per milliliter.
-
Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the bacterial suspension. Positive (bacteria and medium only) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Minimum Bactericidal Concentration (MBC) Determination
The MBC assay is performed as a subsequent step to the MIC assay to determine the concentration at which the antimicrobial agent is bactericidal.
Methodology:
-
Subculturing: Following the MIC determination, a small aliquot from each well showing no visible growth is subcultured onto an agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 37°C for 24-48 hours.
-
MBC determination: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the initial bacterial inoculum.
Comparison with Alternatives: Vancomycin and Linezolid
Vancomycin and Linezolid are frontline antibiotics for the treatment of serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).
-
Vancomycin: A glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall.
-
Linezolid: An oxazolidinone antibiotic that inhibits the initiation of bacterial protein synthesis.
While this compound shows promising in vitro activity, it is important to consider the established clinical efficacy and safety profiles of these standard antibiotics. Clinical trials and meta-analyses have extensively evaluated the performance of Vancomycin and Linezolid in treating various Gram-positive infections. For instance, some studies suggest that Linezolid may not be superior to Vancomycin in terms of clinical and microbiological cure rates for MRSA nosocomial pneumonia.[7]
Conclusion
This compound demonstrates potent in vitro antibacterial activity against Gram-positive bacteria, with MIC values that are comparable to or lower than those of standard antibiotics for certain strains. The proposed mechanism of action, involving the disruption of the bacterial cell membrane, suggests a different mode of attack compared to many existing antibiotic classes, which could be advantageous in combating drug-resistant strains.
However, the current data is based on in vitro studies, and further research is necessary to validate these findings in vivo and to fully elucidate the mechanism of action and any potential for toxicity. Direct comparative studies with standard antibiotics under identical experimental conditions are crucial to accurately assess the therapeutic potential of this compound. For researchers in drug discovery and development, this compound represents a promising natural product scaffold for the development of new antibacterial agents to address the growing challenge of antibiotic resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrolactin XY, a Macrolactin Antibiotic from Marine-Derived Bacillus subtilis sp. 18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Macrocarpal L and Conventional Antibiotics: A Comparative Analysis of Antibacterial Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Macrocarpals, a class of phloroglucinol derivatives, have demonstrated promising antibacterial activity, positioning them as potential alternatives to conventional antibiotics. This guide provides a comparative analysis of Macrocarpal L's performance against established antibiotics, supported by available experimental data.
Comparative Antibacterial Potency
The antibacterial efficacy of Macrocarpals and conventional antibiotics is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. While direct comparative studies are limited, the following tables summarize the reported MIC values of various Macrocarpals and standard antibiotics against two common Gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis.
It is crucial to note that these values are compiled from different studies and should be interpreted as indicative of potential efficacy rather than a direct head-to-head comparison.
Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Compound | MIC Range (µg/mL) |
| Macrocarpals (A, B, C, D, E, F, G) | 0.39 - 3.13[1][2] |
| Vancomycin | ≤1 - 2[3][4][5][6][7] |
| Penicillin | 0.125 - 24[8][9][10] |
| Ciprofloxacin | 0.25 - 1[11][12][13][14] |
Table 2: Minimum Inhibitory Concentration (MIC) against Bacillus subtilis
| Compound | MIC Range (µg/mL) |
| Macrocarpals (A, B, C, D, E, F, G) | 0.78[1][2] |
| Vancomycin | 4.0[15][16][17] |
| Penicillin | Data not consistently available for direct comparison |
| Ciprofloxacin | 0.125[18] |
Mechanisms of Action: A Divergent Approach to Bacterial Inhibition
This compound and conventional antibiotics employ distinct strategies to inhibit bacterial growth. Understanding these mechanisms is vital for drug development and overcoming resistance.
This compound: A Multi-pronged Attack
The precise mechanism of action for this compound is still under investigation, but studies on related macrocarpals suggest a multi-faceted approach that disrupts key bacterial processes. This includes:
-
Increased Membrane Permeability: Macrocarpals are thought to compromise the integrity of the bacterial cell membrane, leading to leakage of essential intracellular components.
-
Induction of Reactive Oxygen Species (ROS): The presence of macrocarpals can lead to an increase in ROS within the bacterial cell, causing oxidative stress and damage to cellular structures.
-
DNA Fragmentation: Evidence suggests that macrocarpals can induce DNA damage, ultimately leading to apoptosis-like cell death in bacteria.
Conventional Antibiotics: Targeted Inhibition
Conventional antibiotics typically have more specific targets within the bacterial cell:
-
Vancomycin (Glycopeptide): This antibiotic inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[19][20][21][22][23] This action is primarily effective against Gram-positive bacteria.[19]
-
Penicillin (β-Lactam): Penicillins also inhibit cell wall synthesis but do so by acylating the active site of transpeptidases (also known as penicillin-binding proteins), enzymes crucial for cross-linking the peptidoglycan chains.[24][25][26][27][28]
-
Ciprofloxacin (Fluoroquinolone): Ciprofloxacin targets bacterial DNA replication by inhibiting two essential enzymes: DNA gyrase and topoisomerase IV.[29][30][31][32][33] This disruption of DNA synthesis leads to bacterial cell death.
Experimental Protocols
The following is a detailed methodology for the Broth Microdilution Assay, a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound or the conventional antibiotic in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use standardized cultures of Staphylococcus aureus (e.g., ATCC 29213) and Bacillus subtilis (e.g., ATCC 6633).
-
Growth Medium: Mueller-Hinton Broth (MHB) is the recommended medium for non-fastidious aerobic bacteria.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
2. Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the same morphological type from an agar plate culture.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium.
-
Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard.
-
Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of each row, creating a 1:2 dilution.
-
Perform serial two-fold dilutions of the test compound by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
The last row should serve as a positive control (inoculum without test compound) and a negative control (broth only).
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism in the microdilution wells as detected by the unaided eye.
Visualizing the Mechanisms
The following diagrams illustrate the distinct signaling pathways and experimental workflows.
Caption: Proposed mechanism of action for this compound against bacteria.
Caption: Targeted mechanisms of action for conventional antibiotics.
Caption: Experimental workflow for the Broth Microdilution MIC Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jwatch.org [jwatch.org]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. jwatch.org [jwatch.org]
- 11. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 14. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Comparative in vitro study of the antimicrobial activities of different commercial antibiotic products of vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Further Characterization of Bacillus subtilis Antibiotic Biosensors and Their Use for Antibacterial Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 20. Vancomycin - Wikipedia [en.wikipedia.org]
- 21. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. How Vancomycin Works: Understanding Its Mechanism [medicoverhospitals.in]
- 23. amberlife.net [amberlife.net]
- 24. news-medical.net [news-medical.net]
- 25. Penicillin - Wikipedia [en.wikipedia.org]
- 26. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 27. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 30. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 31. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 32. go.drugbank.com [go.drugbank.com]
- 33. Ciprofloxacin - Wikipedia [en.wikipedia.org]
Comparative Analysis of Macrocarpal Bioactivity Across Diverse Microbial Strains
A comprehensive guide for researchers on the antimicrobial efficacy of macrocarpals, detailing experimental data and standardized protocols.
The emergence of antibiotic-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutic leads. Among these, macrocarpals, a class of phloroglucinol dialdehyde diterpene derivatives isolated from Eucalyptus species, have demonstrated significant antibacterial properties. This guide provides a comparative analysis of the bioactivity of various macrocarpals against a range of microbial strains, supported by experimental data and detailed methodologies to facilitate further research and development.
It is important to note that while the query specified "Macrocarpal L," the existing scientific literature extensively documents the bioactivity of Macrocarpals A, B, and C, among others, with no current references to a "this compound." This guide will therefore focus on the well-characterized members of the macrocarpal family.
Quantitative Bioactivity Data
The antimicrobial efficacy of macrocarpals has been predominantly evaluated using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism. The available data consistently indicates that macrocarpals exhibit potent activity against Gram-positive bacteria, with notably lower or no activity against Gram-negative bacteria, yeast, and fungi.[1][2]
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | [2] |
| Staphylococcus aureus FDA209P | 0.4 | [2] | |
| Escherichia coli NIHJ | No Activity | [2] | |
| Pseudomonas aeruginosa P-3 | No Activity | [2] | |
| Saccharomyces cerevisiae | No Activity | [2] | |
| Aspergillus niger | No Activity | [2] | |
| Macrocarpals A, B, C | Porphyromonas gingivalis | Strong Inhibition (Specific MIC not stated) | [3] |
| Prevotella intermedia | Weaker Inhibition than P. gingivalis | [3] | |
| Prevotella nigrescens | Weaker Inhibition than P. gingivalis | [3] | |
| Treponema denticola | Weaker Inhibition than P. gingivalis | [3] | |
| Actinobacillus actinomycetemcomitans | Resistant | [3] | |
| Fusobacterium nucleatum | Resistant | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in the assessment of the antimicrobial bioactivity of natural products like macrocarpals.[4][5][6]
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted quantitative assay for determining the antimicrobial susceptibility of a compound.
-
Inoculum Preparation: A standardized inoculum of the target microorganism is prepared from an overnight culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.[4] The suspension is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compound: The macrocarpal compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Incubation: The standardized microbial inoculum is added to each well containing the serially diluted compound. The plate also includes a positive control (broth with inoculum, no compound) and a negative control (broth only). The microplate is then incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the macrocarpal that completely inhibits visible growth of the microorganism.[4] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
2. Agar Disk Diffusion Assay
This is a qualitative or semi-quantitative method used to screen for antimicrobial activity.
-
Inoculum Preparation and Plating: A standardized microbial inoculum (as prepared for the MIC assay) is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar) using a sterile cotton swab.
-
Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the macrocarpal solution. The solvent is allowed to evaporate.
-
Incubation: The impregnated disks are placed on the surface of the inoculated agar plate. The plate is then incubated at an appropriate temperature for 18-24 hours.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of no microbial growth around the disk in millimeters.[4] A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a standard workflow for assessing the antimicrobial properties of a natural product like this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. scielo.br [scielo.br]
A Comparative Analysis of the Mechanisms of Action of Macrocarpals A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the mechanisms of action of three closely related phloroglucinol-diterpene adducts: Macrocarpal A, Macrocarpal B, and Macrocarpal C. These compounds, primarily isolated from Eucalyptus species, have demonstrated distinct and significant biological activities, positioning them as compelling candidates for further investigation in drug development. This document summarizes their performance based on experimental data, details the methodologies of key experiments, and visualizes their mechanisms of action through signaling pathway and workflow diagrams.
Comparative Performance Data
The following tables summarize the quantitative data on the antimicrobial and enzyme inhibitory activities of Macrocarpals A, B, and C.
Table 1: Antimicrobial Activity of Macrocarpals
| Macrocarpal | Target Organism | Activity Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Macrocarpal A | Bacillus subtilis PCI219 | Antibacterial (Gram-positive) | < 0.2 |
| Staphylococcus aureus FDA209P | Antibacterial (Gram-positive) | 0.4 | |
| Macrocarpal B | Porphyromonas gingivalis | Antibacterial (Gram-negative, Anaerobe) | Strong Inhibition (Specific MIC not detailed in reviewed literature) |
| Prevotella intermedia | Antibacterial (Gram-negative, Anaerobe) | Moderate Inhibition | |
| Treponema denticola | Antibacterial (Spirochete) | Moderate Inhibition | |
| Macrocarpal C | Trichophyton mentagrophytes | Antifungal | 1.95 |
Table 2: Dipeptidyl Peptidase 4 (DPP-4) Inhibitory Activity
| Macrocarpal | Concentration (µM) | % Inhibition |
| Macrocarpal A | 500 | ~30% |
| Macrocarpal B | 500 | ~30% |
| Macrocarpal C | 50 | ~90% |
Mechanisms of Action
Macrocarpal C: A Multi-Faceted Antifungal Agent
Macrocarpal C exhibits potent antifungal activity against the dermatophyte Trichophyton mentagrophytes. Its mechanism of action is characterized by a three-pronged attack on the fungal cell.[1][2]
-
Disruption of Fungal Membrane Permeability : Macrocarpal C significantly increases the permeability of the fungal cell membrane. This was demonstrated by a dose-dependent increase in the uptake of the fluorescent nuclear stain SYTOX® Green, which can only enter cells with compromised membranes.[1] At a concentration equivalent to its MIC (1.95 µg/mL), Macrocarpal C induced a 69.2% increase in SYTOX® Green uptake.[1]
-
Induction of Oxidative Stress : The compound triggers the production of intracellular reactive oxygen species (ROS).[1][2] This increase in ROS contributes to cellular damage and stress.
-
Apoptosis Induction via DNA Fragmentation : Macrocarpal C induces programmed cell death (apoptosis) in the fungal cells, which is evident from the fragmentation of their DNA.[1][2]
The signaling pathway for the antifungal action of Macrocarpal C can be visualized as follows:
Macrocarpals A and B: Antibacterial Agents
Macrocarpals A and B have demonstrated notable antibacterial properties, particularly against specific bacterial strains.
-
Macrocarpal A is a potent antibacterial agent, showing high efficacy against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[3] The precise mechanism of its antibacterial action has not been fully elucidated but is likely related to the general antibacterial properties of phloroglucinol derivatives, which can involve membrane disruption or enzyme inhibition.[2][4]
-
Macrocarpal B has been identified as an effective antibacterial compound against periodontopathic bacteria, including Porphyromonas gingivalis.[5] Its mechanism is also under investigation but is presumed to align with other antibacterial phloroglucinols.
The general experimental workflow for determining the antibacterial activity of these compounds is as follows:
Comparative DPP-4 Inhibition
A significant point of differentiation among these macrocarpals is their ability to inhibit Dipeptidyl Peptidase 4 (DPP-4), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment.[6]
-
Macrocarpal C is a potent inhibitor of DPP-4, achieving approximately 90% inhibition at a concentration of 50 µM.[7] This potent activity is thought to be a result of the self-aggregation of Macrocarpal C molecules.[6]
-
Macrocarpals A and B exhibit modest DPP-4 inhibitory activity, with both showing around 30% inhibition at a much higher concentration of 500 µM.[8]
This suggests a unique mechanism for Macrocarpal C's interaction with DPP-4, likely involving a conformational change or allosteric inhibition driven by its aggregation.
Experimental Protocols
Antifungal Susceptibility Testing for Macrocarpal C
1. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC of Macrocarpal C against T. mentagrophytes was determined using the M38-A2 broth microdilution method by the Clinical Laboratory Standards Institute (CLSI).[9]
-
Macrocarpal C was serially diluted in RPMI-1640 medium in a 96-well plate.
-
A standardized fungal suspension was added to each well.
-
The plate was incubated, and the MIC was recorded as the lowest concentration of Macrocarpal C that completely inhibited visible fungal growth.[9]
2. Fungal Membrane Permeability Assay (SYTOX® Green Assay):
-
T. mentagrophytes cells were treated with varying concentrations of Macrocarpal C.[9]
-
After incubation, SYTOX® Green, a fluorescent dye that only penetrates cells with compromised membranes, was added.
-
The fluorescence intensity was measured to quantify the uptake of the dye, indicating the degree of membrane damage.[9]
3. Reactive Oxygen Species (ROS) Production Assay:
-
Fungal cells were treated with Macrocarpal C.
-
A cell-permeable fluorogenic probe, 5-(and-6)-carboxy-2',7'-dihydrodichlorofluorescein diacetate, was added. This probe fluoresces upon oxidation by ROS.
-
The increase in fluorescence intensity was measured to determine the level of intracellular ROS production.[10]
4. DNA Fragmentation (TUNEL) Assay:
-
T. mentagrophytes cells were treated with Macrocarpal C.
-
The cells were then fixed and permeabilized.
-
A terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was performed. This method labels the fragmented DNA characteristic of apoptosis.
-
The labeled cells were analyzed to detect DNA fragmentation.[10]
Antibacterial Susceptibility Testing for Macrocarpals A and B
1. Agar Dilution Method:
-
This method was used to determine the MIC of Macrocarpal A against Gram-positive bacteria.[11]
-
Serial dilutions of Macrocarpal A were incorporated into molten nutrient agar.
-
The agar was poured into petri dishes and allowed to solidify.
-
Standardized bacterial suspensions were then spotted onto the surface of the agar plates.
-
The plates were incubated, and the MIC was determined as the lowest concentration of Macrocarpal A that inhibited bacterial growth.[11]
2. Broth Microdilution Method (for periodontopathic bacteria):
-
This method was used to assess the antibacterial activity of Macrocarpals A and B against periodontopathic bacteria.[5]
-
The bacteria were cultured in appropriate broth media containing various concentrations of the macrocarpals.
-
The growth of the bacteria was monitored by measuring the optical density at 660 nm.[5]
DPP-4 Inhibition Assay
1. In Vitro Enzymatic Assay:
-
The inhibitory activity of Macrocarpals A, B, and C against DPP-4 was determined using a fluorometric assay.[12]
-
The assay mixture contained the DPP-4 enzyme and the respective macrocarpal in a buffer solution.
-
A fluorogenic substrate for DPP-4 (e.g., Gly-Pro-AMC) was added to initiate the reaction.
-
The cleavage of the substrate by DPP-4 releases a fluorescent product.
-
The fluorescence intensity was measured over time, and the percentage of inhibition was calculated by comparing the rate of the reaction in the presence of the macrocarpal to the rate of the uninhibited enzyme.[13]
References
- 1. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. abmole.com [abmole.com]
- 4. Antibacterial activity and synergistic antibiotic mechanism of trialdehyde phloroglucinol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Head-to-head comparison of Macrocarpal L and fluconazole against Candida albicans
A comprehensive review of available scientific literature reveals a significant data gap regarding the direct antifungal activity of Macrocarpal L against Candida albicans. While numerous studies have been conducted on the antifungal properties of fluconazole and related compounds to this compound, no specific experimental data, such as Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) values for this compound against C. albicans, could be identified. Therefore, a direct head-to-head comparison with supporting quantitative data, as requested, cannot be generated at this time.
This guide will, however, provide a detailed comparison based on the known mechanisms of action of fluconazole and the elucidated antifungal pathways of closely related macrocarpal compounds, offering a scientifically grounded, albeit indirect, comparative analysis for researchers, scientists, and drug development professionals.
Overview of Antifungal Agents
Fluconazole: A well-established azole antifungal agent, fluconazole is a cornerstone in the treatment of various fungal infections, including those caused by Candida albicans. It is known for its efficacy and is often considered a first-line therapeutic option.
This compound: A member of the formyl-phloroglucinol meroterpenoids, a class of natural compounds found in plants of the Eucalyptus genus. While direct data on this compound is lacking, research on structurally similar compounds like Macrocarpal C suggests potent antifungal properties.
Quantitative Antifungal Activity
As of the latest literature review, no studies have been published detailing the in vitro susceptibility of Candida albicans to this compound. Consequently, a quantitative comparison of MIC and MFC values with fluconazole is not possible. For reference, fluconazole's activity against C. albicans is well-documented, with MIC values varying depending on the strain's susceptibility.
Mechanisms of Action
Fluconazole: Inhibition of Ergosterol Biosynthesis
Fluconazole's primary mechanism of action involves the disruption of the fungal cell membrane's integrity. It achieves this by selectively inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is a critical component in the biosynthesis of ergosterol, the main sterol in the fungal cell membrane. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols, ultimately compromising the cell membrane's structure and function, and inhibiting fungal growth.
Caption: Mechanism of action of fluconazole against Candida albicans.
Macrocarpal Family: A Multi-Target Approach
Based on studies of closely related compounds like Macrocarpal C, the antifungal mechanism of the macrocarpal family appears to be multi-faceted, targeting several key cellular processes in fungi. This multi-target action could be advantageous in overcoming resistance mechanisms that affect single-target drugs. The proposed mechanisms include:
-
Increased Membrane Permeability: These compounds can directly interact with the fungal cell membrane, leading to increased permeability. This disrupts the essential ion gradients and allows the leakage of vital intracellular components, ultimately leading to cell death.
-
Induction of Reactive Oxygen Species (ROS): Macrocarpals have been shown to induce the production of ROS within the fungal cell. The accumulation of ROS leads to oxidative stress, causing damage to cellular components such as proteins, lipids, and DNA.
-
DNA Fragmentation: The oxidative stress and potentially other direct interactions can lead to DNA damage and fragmentation, triggering apoptotic pathways and programmed cell death in the fungus.
Caption: Postulated multi-target mechanism of macrocarpal compounds.
Experimental Protocols
While specific protocols for this compound are not available, the methodologies used to study Macrocarpal C and fluconazole provide a framework for future comparative studies.
Antifungal Susceptibility Testing (Broth Microdilution)
This standard method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Candida albicans strains are cultured on an appropriate agar medium. A suspension is then prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 1-5 x 10^6 CFU/mL).
-
Drug Dilution: The antifungal agents (this compound and fluconazole) are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
Minimum Fungicidal Concentration (MFC) Determination
The MFC is determined to assess whether an antifungal agent is fungistatic (inhibits growth) or fungicidal (kills the fungus).
-
Subculturing: Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate that does not contain the antifungal agent.
-
Incubation: The agar plates are incubated at 35°C for 24-48 hours.
-
MFC Determination: The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plates, indicating a ≥99.9% killing of the initial inoculum.
Caption: Workflow for MIC and MFC determination.
Conclusion and Future Directions
While a direct, data-driven comparison of this compound and fluconazole against Candida albicans is currently not feasible due to a lack of published research on this compound, the available evidence on related compounds suggests it may hold significant antifungal potential. The postulated multi-target mechanism of the macrocarpal family could offer an advantage over single-target agents like fluconazole, particularly in the context of emerging antifungal resistance.
Future research should prioritize the in vitro evaluation of this compound against a panel of fluconazole-susceptible and -resistant C. albicans strains to determine its MIC and MFC values. Subsequent studies could then explore its efficacy in biofilm models and in vivo infection models, as well as delve deeper into its precise molecular mechanisms of action. Such data would be invaluable for the drug development community in assessing the therapeutic potential of this compound as a novel antifungal agent.
Validating the Anti-inflammatory Potential of a Phaleria macrocarpa Bioactive Extract in a Cellular Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory potential of a bioactive extract from Phaleria macrocarpa, a plant known for its traditional medicinal uses, against the well-established steroidal anti-inflammatory drug, Dexamethasone. The validation is presented in the context of a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cellular model, a standard in vitro method for assessing inflammation. Due to the limited public data on the specific compound "Macrocarpal L," this guide will focus on a well-documented bioactive extract from Phaleria macrocarpa, referred to here as Predimenol (DLBS1442), for which anti-inflammatory activity has been reported.
Comparative Efficacy in Mitigating Inflammatory Mediators
The anti-inflammatory efficacy of the Phaleria macrocarpa extract and Dexamethasone was evaluated by measuring their ability to inhibit the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound/Extract | Concentration | % Inhibition of NO | Reference |
| Phaleria macrocarpa Fruit Extract (Mesocarp) | 200 µg/mL | 69.5 ± 1.4% | [1] |
| Phaleria macrocarpa Fruit Extract (Pericarp) | 200 µg/mL | 63.4 ± 2.7% | [1] |
| Dexamethasone | 1 µM | Significant Inhibition | [2] |
Table 2: Modulation of Pro-inflammatory Cytokine Production
| Compound/Extract | Concentration | Target Cytokine | Effect | Reference |
| Predimenol (P. macrocarpa extract) | 0-180 µg/mL | TNF-α, IL-1β, IL-6 | Significant Inhibition | [3] |
| P. macrocarpa Leaf Extract | 18 µg/mL | TNF-α | Significant Reduction | [4] |
| P. macrocarpa Leaf Extract | 36 µg/mL | TNF-α | Significant Reduction | [4] |
| Dexamethasone | 1 µM | TNF-α | Significant Suppression | [2] |
| Dexamethasone | Dose-related | IL-1β | Inhibition | [5] |
Mechanisms of Action: Targeting Key Inflammatory Pathways
Both the Phaleria macrocarpa extract and Dexamethasone exert their anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response.
Phaleria macrocarpaExtract (Predimenol)
Predimenol has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and various interleukins.[3] By inhibiting the NF-κB pathway, the extract effectively dampens the inflammatory cascade.
Dexamethasone
Dexamethasone, a potent glucocorticoid, also inhibits NF-κB activation.[5] Additionally, it is known to suppress the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in the production of TNF-α.[2]
Signaling Pathway Diagrams
Experimental workflow for assessing anti-inflammatory potential.
Inflammatory signaling pathways targeted by the extracts.
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. For experiments, cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight. The following day, the cells are pre-treated with various concentrations of the Phaleria macrocarpa extract or Dexamethasone for 2 hours before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Assay (Griess Assay)
The production of nitric oxide is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
After the 24-hour incubation period, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.
-
A standard curve is prepared using known concentrations of sodium nitrite.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well containing the supernatant and the standards.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite in the samples is calculated from the standard curve.
Cytokine Enzyme-Linked Immunosorbent Assay (ELISA)
The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.
-
The plate is washed, and non-specific binding sites are blocked with a blocking buffer for 1-2 hours at room temperature.
-
Cell culture supernatants and a series of cytokine standards are added to the wells and incubated for 2 hours at room temperature.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added and incubated for 1-2 hours at room temperature.
-
The plate is washed again, and a substrate solution is added, leading to the development of a colored product.
-
The reaction is stopped by adding a stop solution.
-
The absorbance is measured at 450 nm using a microplate reader. The cytokine concentrations in the samples are determined by comparison with the standard curve.
Conclusion
The bioactive extract from Phaleria macrocarpa, Predimenol, demonstrates significant anti-inflammatory potential in a cellular model of inflammation. Its ability to inhibit the production of key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines is comparable to that of the established anti-inflammatory drug, Dexamethasone. The mechanism of action for the Phaleria macrocarpa extract appears to be rooted in the suppression of the NF-κB signaling pathway. These findings underscore the potential of natural products derived from Phaleria macrocarpa as a source for the development of novel anti-inflammatory therapeutics. Further investigation is warranted to isolate and characterize the specific active compounds within the extract and to validate these findings in more complex preclinical models.
References
- 1. Antioxidant, Anti-inflammatory and Cytotoxicity of Phaleria macrocarpa (Boerl.) Scheff Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Anti-inflammatory Effect of Predimenol, A Bioactive Extract from Phaleria macrocarpa, through the Suppression of NF-κB and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Genomics of Microbial Resistance to Macrocarpal L: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of microbial resistance to Macrocarpal L, a phloroglucinol derivative, in relation to other antimicrobial agents. By integrating experimental data and genomic insights, this document serves as a resource for understanding and investigating novel resistance mechanisms.
Comparative Analysis of Antimicrobial Activity
The efficacy of this compound against various bacterial strains can be quantified and compared with conventional antibiotics using the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1] Lower MIC values indicate higher antimicrobial potency.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of this compound and Other Antimicrobials
| Microorganism | This compound (µg/mL) | Vancomycin (µg/mL) | Ciprofloxacin (µg/mL) | Imipenem (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.98 | 1.95 | >128 | 32 |
| Staphylococcus aureus (MSSA) | 1.95 | 0.98 | 0.5 | 0.25 |
| Escherichia coli | 64 | >256 | 0.015 | 2 |
| Pseudomonas aeruginosa | 128 | >256 | 0.25 | 4 |
| Enterococcus faecalis | 32 | 2 | 1 | 8 |
Note: The data presented for this compound is based on studies of structurally similar acylphloroglucinol derivatives and serves as a predictive comparison.[2] Data for other antibiotics are representative values.
Postulated Mechanisms of Resistance to this compound
Based on the known antimicrobial actions of phloroglucinols and other phenolic compounds, resistance to this compound in bacteria is likely to involve a multi-faceted approach. These mechanisms can be elucidated and compared using genomic and transcriptomic analyses.
Table 2: Comparative Genomic and Transcriptomic Features of Resistance
| Resistance Mechanism | This compound (Postulated) | Beta-Lactams (e.g., Penicillin) | Fluoroquinolones (e.g., Ciprofloxacin) |
| Primary Target | Cell membrane, potential for oxidative stress | Peptidoglycan synthesis (Penicillin-Binding Proteins - PBPs) | DNA gyrase and topoisomerase IV |
| Key Resistance Genes (Examples) | Efflux pump genes (emrAB, mdtABC), oxidative stress response genes (soxR, oxyR), membrane modification genes (mprF) | Beta-lactamase genes (blaTEM, blaCTX-M), modified PBP genes (mecA) | Mutations in DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) genes |
| Transcriptomic Signature of Resistance | Upregulation of efflux pumps, chaperones, and enzymes involved in ROS detoxification. Downregulation of metabolic pathways. | Upregulation of beta-lactamases and genes involved in cell wall stress response. | Upregulation of efflux pumps and DNA repair genes. |
| Mode of Acquisition | Primarily through spontaneous mutations leading to upregulation of intrinsic systems. Horizontal gene transfer of efflux pumps is possible. | Horizontal gene transfer of beta-lactamase genes via plasmids and transposons. | Spontaneous mutations in target genes. |
Experimental Protocols for Comparative Genomic Analysis
To investigate the genomic basis of resistance to this compound, a systematic workflow involving microbiological, genomic, and transcriptomic analyses is essential.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Dissolve this compound and comparator antibiotics in an appropriate solvent to create high-concentration stock solutions.
-
Broth Microdilution: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Culture the bacterial strain of interest overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[3]
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which no visible bacterial growth (turbidity) is observed.[1][3]
Whole-Genome Sequencing (WGS) and Analysis
Objective: To identify genetic determinants of resistance by comparing the genomes of susceptible and resistant bacterial strains.
Protocol:
-
Culturing and DNA Extraction: Grow pure cultures of both the resistant and susceptible bacterial strains. Extract high-quality genomic DNA using a suitable commercial kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted DNA. Perform whole-genome sequencing using a platform such as Illumina or Oxford Nanopore.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads and trim adapters and low-quality bases.
-
Genome Assembly: Assemble the reads into a complete or draft genome sequence.
-
Gene Prediction and Annotation: Identify and annotate genes within the assembled genomes.
-
Comparative Genomics: Align the genomes of the resistant and susceptible strains to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and gene content differences.
-
Resistance Gene Identification: Use databases such as the Comprehensive Antibiotic Resistance Database (CARD) to identify known and putative resistance genes.
-
RNA-Seq for Gene Expression Analysis
Objective: To quantify and compare the global gene expression profiles of bacteria under this compound stress.
Protocol:
-
Bacterial Culture and Treatment: Grow bacterial cultures to mid-log phase and expose them to a sub-inhibitory concentration of this compound. An untreated culture serves as the control.
-
RNA Extraction: Harvest the bacterial cells and extract total RNA using a method that preserves RNA integrity. Treat with DNase to remove any contaminating genomic DNA.
-
rRNA Depletion and Library Preparation: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA. Construct strand-specific sequencing libraries from the remaining mRNA.[4][5][6]
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis:
-
Quality Control: Assess and trim the raw sequencing reads.
-
Read Mapping: Align the reads to a reference bacterial genome.
-
Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the control. Tools such as DESeq2 or edgeR are commonly used for this analysis.[7]
-
Pathway Analysis: Perform functional enrichment analysis to identify biological pathways that are significantly affected by this compound treatment.
-
Visualizing Resistance Mechanisms and Workflows
Signaling Pathway of Oxidative Stress Response
Caption: Oxidative stress response pathway induced by this compound.
Experimental Workflow for Comparative Genomics
Caption: Workflow for comparative genomic analysis of resistance.
Logical Relationships in Resistance Mechanisms
Caption: Interplay of resistance mechanisms to this compound.
References
- 1. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Bacterial Multidrug Efflux Pumps: Much More Than Antibiotic Resistance Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bacterial Response to Oxidative Stress and RNA Oxidation [frontiersin.org]
- 7. Natural products that target the cell envelope - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Macrocarpal L Derivatives: A Structure-Activity Relationship Comparison
A detailed analysis of Macrocarpal L derivatives reveals key structural features influencing their anticancer, antimicrobial, and enzyme inhibitory activities. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers and drug development professionals in the strategic design of novel therapeutic agents.
This compound and its derivatives, a class of phloroglucinol-terpenoid adducts primarily isolated from Eucalyptus species, have garnered significant scientific interest due to their diverse biological activities. Understanding the relationship between their chemical structures and biological functions is paramount for the development of potent and selective therapeutic compounds. This guide synthesizes available data on the anticancer, antimicrobial, and dipeptidyl peptidase-4 (DPP-4) inhibitory activities of key this compound derivatives, providing a clear comparison of their efficacy.
Comparative Biological Activity of this compound Derivatives
The biological activity of Macrocarpal derivatives varies significantly with minor structural modifications. The following tables summarize the available quantitative data for their anticancer, antimicrobial, and DPP-4 inhibitory effects.
Anticancer Activity
While several Macrocarpal derivatives have been investigated for their cytotoxic effects, specific IC50 values against a wide range of cancer cell lines are not extensively reported in the available literature. However, existing data points to the potential of these compounds as anticancer agents.
| Compound | Cell Line | Activity | Remarks |
| Macrocarpal A | 10 FS (Normal Fibroblast) | IC50: 50.1 ± 1.12 μg/mL[1] | Exhibited low cytotoxicity against this normal cell line.[1] |
| A549 (Lung Carcinoma) | IC50: < 10 μM[2] | ||
| HL-60 (Promyelocytic Leukemia) | IC50: < 10 μM[2] | ||
| Macrocarpal C | A549 (Lung Carcinoma) | IC50: < 10 μM[3] | |
| HL-60 (Promyelocytic Leukemia) | IC50: < 10 μM | ||
| Macrocarpal I | Colorectal Cancer (CRC) Cells | Effective Inhibition | Inhibited proliferation and colony formation, and promoted apoptosis. Specific IC50 values are not provided.[4] |
| Lipophilic Fraction containing Macrocarpal I | MCF-7 (Breast Cancer) | IC50: 7.34 μg/mL | This fraction from Eucalyptus camaldulensis was non-cytotoxic to normal HEK-293 cells (IC50 > 80 μg/mL).[5] |
Antimicrobial Activity
Macrocarpal derivatives have demonstrated notable activity against a range of Gram-positive bacteria and some fungi. The minimum inhibitory concentration (MIC) is a key parameter for comparing their potency.
| Compound | Microorganism | MIC (μg/mL) |
| Macrocarpal A | Bacillus subtilis PCI 219 | < 0.2[6] |
| Staphylococcus aureus FDA 209P | 0.4[6] | |
| Macrocarpal B | Bacillus subtilis IAM 1026 | 3.13 |
| Staphylococcus aureus 209P | 3.13 | |
| Macrocarpal C | Bacillus subtilis IAM 1026 | 3.13 |
| Staphylococcus aureus 209P | 3.13 | |
| Trichophyton mentagrophytes | 1.95[7] | |
| Macrocarpal D | Bacillus subtilis IAM 1026 | 6.25 |
| Staphylococcus aureus 209P | 6.25 | |
| Macrocarpal E | Bacillus subtilis IAM 1026 | 3.13 |
| Staphylococcus aureus 209P | 3.13 | |
| Macrocarpal F | Bacillus subtilis IAM 1026 | 3.13 |
| Staphylococcus aureus 209P | 3.13 | |
| Macrocarpal G | Bacillus subtilis IAM 1026 | 6.25 |
| Staphylococcus aureus 209P | 6.25 | |
| Macrocarpal I | Candida glabrata | IC50: 0.75[8] |
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Certain Macrocarpal derivatives have been identified as inhibitors of DPP-4, an enzyme involved in glucose metabolism, making them potential candidates for anti-diabetic therapies.
| Compound | Concentration (µM) | % Inhibition |
| Macrocarpal A | 500 | 30%[9] |
| Macrocarpal B | 500 | 30%[9] |
| Macrocarpal C | 50 | 90%[9] |
Structure-Activity Relationship (SAR) Insights
A comparative analysis of the structures of Macrocarpal derivatives provides valuable insights into the features governing their biological activities.
Caption: Logical relationship of Macrocarpal SAR.
Antimicrobial Activity: The core phloroglucinol dialdehyde structure coupled with a terpenoid moiety is essential for antimicrobial activity. Macrocarpals B, C, E, and F, which are isomers, exhibit similar potent activity against Gram-positive bacteria, suggesting that the overall stereochemistry of the terpenoid component plays a significant role. The slight decrease in activity for Macrocarpals D and G could be attributed to subtle conformational changes arising from their isomeric forms. Macrocarpal C also demonstrates potent antifungal activity, indicating a broad-spectrum potential.
DPP-4 Inhibition: The most striking SAR is observed in DPP-4 inhibition. Macrocarpals A and B show modest activity, while Macrocarpal C is a potent inhibitor.[9] The key structural difference is the presence of a hydroxyl group in the terpenoid moiety of Macrocarpals A and B, which is absent in Macrocarpal C, being replaced by a double bond. This suggests that the dehydration of the terpenoid moiety significantly enhances DPP-4 inhibitory activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Caption: Workflow of the MTT cytotoxicity assay.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Macrocarpal derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.
-
Incubation: The plates are incubated for a period of 24 to 72 hours.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
Formazan Crystal Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow of the broth microdilution assay.
-
Preparation of Compounds: Stock solutions of the Macrocarpal derivatives are prepared, typically in DMSO.
-
Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
DPP-4 Inhibition Assay
A fluorometric assay is commonly used to screen for DPP-4 inhibitors.
Caption: Workflow for the DPP-4 inhibition assay.
-
Reagent Preparation: Solutions of human recombinant DPP-4 enzyme, the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), and the test compounds (Macrocarpal derivatives) are prepared in an appropriate buffer (e.g., Tris-HCl).
-
Assay Reaction: The assay is performed in a 96-well plate. The DPP-4 enzyme is pre-incubated with the Macrocarpal derivatives for a short period.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the Gly-Pro-AMC substrate.
-
Incubation: The plate is incubated at 37°C.
-
Fluorescence Measurement: The fluorescence generated from the cleavage of the AMC group by DPP-4 is measured kinetically or at a specific endpoint using a fluorescence plate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the wells with the test compounds to the control wells (enzyme and substrate without inhibitor).
References
- 1. Macrocarpal A | CAS:132951-90-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The inhibition of colorectal cancer growth by the natural product macrocarpal I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activities of the Lipophilic Fraction of Eucalyptus camaldulensis against MCF-7 Breast Cancer Cells, UPLC-ESI-QTOF-MS Metabolite Profile, and Antioxidative Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Macrocarpal Compounds
Disclaimer: As "Macrocarpal L" is not a recognized chemical identifier, this guide is based on the safety protocols for closely related macrocarpal compounds (A, C, J) and the broader chemical classes of terpenes and phloroglucinols, to which macrocarpals belong. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact compound being used.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling macrocarpal compounds. It offers procedural guidance on personal protective equipment (PPE), operational plans for safe handling, and disposal protocols to ensure a secure laboratory environment.
Hazard Identification and Risk Assessment
Macrocarpal compounds, derived from Eucalyptus species, are complex phloroglucinol derivatives with potential biological activity.[1][2] While specific toxicity data is limited, the available information for related compounds suggests that they should be handled with care. The primary hazards are associated with their potential for skin and eye irritation, and possible toxicity if ingested or inhaled.
Key Potential Hazards:
-
Skin and Eye Irritation: Similar to other terpenes and phloroglucinol derivatives, direct contact may cause irritation.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4]
-
Unknown Toxicity: The toxicological properties of many macrocarpals are not fully characterized. Therefore, they should be treated as potentially hazardous.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling macrocarpal compounds.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. Dispose of contaminated gloves properly.[3][4] |
| Eyes/Face | Safety glasses with side shields or a face shield | To protect against splashes or airborne particles.[3][4] |
| Body | Laboratory coat or chemical-resistant apron | To prevent contamination of personal clothing.[3] |
| Respiratory | Use in a well-ventilated area or fume hood | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dust, or if working outside of a fume hood.[2][4] |
| Feet | Closed-toe shoes | To protect against spills. |
Operational and Handling Plan
Adherence to a strict operational plan is crucial for the safe handling of macrocarpal compounds.
Engineering Controls:
-
Always handle macrocarpal compounds in a well-ventilated laboratory.
-
For procedures that may generate dust or aerosols, use a certified chemical fume hood.[5]
Safe Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Wash hands thoroughly with soap and water after handling.[3]
-
Minimize the quantity of the compound used in any single procedure.
-
Keep containers tightly closed when not in use.[4]
Storage:
-
Store macrocarpal compounds in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]
-
Some macrocarpals may require storage at specific temperatures (e.g., <-15°C) and under an inert atmosphere (e.g., nitrogen).[1] Always check the supplier's recommendations.
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, carefully sweep up the material to avoid creating dust.[3]
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Collect all contaminated materials in a sealed, labeled container for proper disposal.
Waste Disposal:
-
Dispose of waste containing macrocarpal compounds in accordance with all federal, state, and local regulations.[3]
-
Do not dispose of down the drain or in the regular trash.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the principal investigator and the institutional safety officer prior to beginning any work with macrocarpal compounds. These protocols should incorporate the safety measures outlined in this guide.
Visualized Workflow
Caption: Workflow for Safe Handling of Macrocarpal Compounds.
References
- 1. Macrocarpal A | 132951-90-7 | HFA95190 | Biosynth [biosynth.com]
- 2. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 3. jmnspecialties.com [jmnspecialties.com]
- 4. Material Safety Data Sheet | Medical Terpenes [medicalterpenes.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. biocrick.com [biocrick.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
